physicochemical properties of 4-(2-Phenylethoxy)butan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Phenylethoxy)butan-1-amine Abstract This technical guide provides a comprehensive analysis of the core , a primary amine featuring a phenoxy ether lin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Phenylethoxy)butan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the core , a primary amine featuring a phenoxy ether linkage. As a molecule combining a flexible alkyl chain, a basic amino group, and a lipophilic aromatic moiety, its properties are of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's structural and chemical identifiers, summarizes its key physicochemical parameters in a tabular format, and provides authoritative, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol serves as a self-validating system. Spectroscopic characteristics are discussed to aid in structural verification, and essential safety information is provided. This guide is intended to serve as a foundational resource for scientists utilizing this compound as a building block in synthetic and discovery programs.
Compound Identification and Structure
Definitive identification is the cornerstone of reproducible scientific research. 4-(2-Phenylethoxy)butan-1-amine is structurally defined by a butylamine core linked via an ether oxygen to a 2-phenylethoxy group.
CAS Number: While a specific CAS number for this exact compound is not readily found in the aggregated search results, related structures like 4-Phenoxybutan-1-amine hydrochloride (CAS: 64037-61-2) are documented, highlighting the chemical class.[3]
Core Physicochemical Properties
The interplay of the amine, ether, and phenyl groups dictates the compound's behavior in both biological and chemical systems. The following table summarizes its key physicochemical properties, which are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Property
Value / Predicted Value
Significance in Drug Development
Molecular Weight
193.29 g/mol
Influences diffusion and transport across biological membranes. This value is well within the typical range for small molecule drugs.
pKa (Conjugate Acid)
~10.0 (Predicted)
Governs the ionization state at physiological pH (7.4). As a primary amine, it will be predominantly protonated and positively charged in the stomach and blood, impacting solubility and receptor interaction.
XlogP
1.8 (Predicted)
Indicates the lipophilicity of the neutral form. A value of 1.8 suggests a good balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral bioavailability.[2]
Aqueous Solubility
Low (neutral form), High (as HCl salt)
Solubility is pH-dependent. The free base is expected to have low water solubility, while its protonated salt form will be readily soluble in aqueous media.[4][5]
Hydrogen Bond Donors
1 (from -NH₂)
The primary amine group can donate hydrogen bonds, contributing to interactions with biological targets and improving water solubility.
Hydrogen Bond Acceptors
2 (from N and O)
The nitrogen and ether oxygen atoms can accept hydrogen bonds, influencing solubility and binding affinity.
Spectroscopic Profile for Structural Elucidation
Verification of molecular structure is paramount. The following sections describe the expected spectroscopic signatures for 4-(2-Phenylethoxy)butan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.
Aromatic Protons: Signals corresponding to the monosubstituted benzene ring will appear in the δ 7.2-7.4 ppm region as a multiplet.[6]
Alkyl Protons: The protons on carbons adjacent to heteroatoms will be deshielded. Protons on the carbon alpha to the nitrogen (-CH₂-N) are expected around δ 2.5-3.0 ppm.[7][8] Protons on carbons alpha to the ether oxygen (-O-CH₂-) will appear around δ 3.5-4.0 ppm. The remaining methylene protons in the alkyl chains will produce overlapping multiplets in the δ 1.5-2.0 ppm region.
Amine Protons: The -NH₂ protons typically appear as a broad singlet that can range from δ 1.0-3.0 ppm, and its chemical shift is highly dependent on solvent and concentration.[7] Its signal will disappear upon exchange with D₂O.[8]
¹³C NMR:
Aromatic Carbons: Signals for the phenyl group carbons will be observed in the δ 125-140 ppm range.
Alkyl Carbons: The carbons bonded to the nitrogen and oxygen atoms will be the most downfield in the aliphatic region. The C-N carbon is expected around δ 40-50 ppm, while the C-O carbons will be in the δ 60-70 ppm range.[8]
Mass Spectrometry (MS)
Nitrogen Rule: As the compound contains a single nitrogen atom, its molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum will have an odd mass-to-charge ratio (m/z) of 193.[8][9]
Fragmentation: The most characteristic fragmentation pathway for primary amines is α-cleavage, which involves the loss of an alkyl radical to form a stable iminium cation. For this molecule, the base peak would likely result from the cleavage of the C-C bond adjacent to the C-N bond, leading to the formation of the CH₂=NH₂⁺ ion at m/z = 30.[7] Other fragmentations around the ether linkage and phenethyl group would also be expected.
Infrared (IR) Spectroscopy
N-H Stretch: Primary amines show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric vibrations.[8]
C-N Stretch: A moderate absorption will appear in the 1020-1250 cm⁻¹ range.
C-O Stretch: A strong C-O stretching band for the ether linkage will be present around 1100-1150 cm⁻¹.
Aromatic C-H Stretch: Absorption for the sp² C-H bonds of the benzene ring will be observed just above 3000 cm⁻¹.
Experimental Protocols for Physicochemical Characterization
The following protocols describe robust, standard methods for determining the key physicochemical properties outlined above.
Determination of pKa by Potentiometric Titration
The pKa of the conjugate acid of the amine is a critical parameter that dictates its charge state. Potentiometric titration is the gold-standard method for its determination due to its high precision.[10][11]
Rationale: This method measures the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (amine salt) and neutral (free base) forms are equal.[12][13] This point is identified as the inflection point on the titration curve.[10]
Protocol:
Preparation: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[12] Prepare a 0.01 M solution of 4-(2-Phenylethoxy)butan-1-amine in deionized water. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa specific to that solvent system.[10] Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
Titration Setup: Place 20 mL of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. To maintain a constant ionic strength, 0.15 M KCl can be added.[12]
Execution: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
Data Analysis: Continue the titration well past the equivalence point (the region of steepest pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). Determine the equivalence point volume (Veq). The pKa is the pH value recorded at the half-equivalence point (Veq / 2).
Caption: Workflow for pKa determination via potentiometric titration.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, remains the most reliable technique.[14][15]
Rationale: This method directly measures the equilibrium partitioning of the compound between two immiscible phases: n-octanol (simulating lipid membranes) and water. The ratio of the concentrations is the partition coefficient, P. LogP is its logarithmic form. The analysis is typically performed on the neutral form of the molecule; therefore, the aqueous phase should be buffered to a pH at least 2 units above the pKa (e.g., pH 12) to ensure the amine is not protonated.
Protocol:
Phase Preparation: Pre-saturate n-octanol with buffered water (pH 12) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
Sample Preparation: Prepare a stock solution of the amine in pre-saturated n-octanol (e.g., 1 mg/mL).
Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffered water.
Equilibration: Shake the tube vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning and equilibrium to be reached.[16]
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the amine in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to the presence of the UV-active phenyl group.
Calculation: Calculate logP using the formula:
LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Technical Analysis: Spectroscopic Characterization of 4-(2-Phenylethoxy)butan-1-amine
Executive Summary 4-(2-Phenylethoxy)butan-1-amine (CAS: 3245-89-4) is a critical bifunctional linker used in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and GPCR ligands. I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2-Phenylethoxy)butan-1-amine (CAS: 3245-89-4) is a critical bifunctional linker used in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and GPCR ligands. Its structure comprises a lipophilic phenethyl ether tail and a hydrophilic primary amine head, separated by a butyl spacer.
This guide provides a rigorous framework for the spectroscopic validation of this compound. Unlike simple aliphatic amines, the ether linkage creates specific electronic environments that must be distinguished from potential secondary amine isomers (e.g., N-butyl-2-phenylethanamine) formed during suboptimal synthesis.
Structural Logic & Synthetic Context
To interpret spectra accurately, one must understand the molecular connectivity and potential impurities derived from its synthesis.
The Molecular Scaffold
The molecule consists of four distinct magnetic environments:
Butylamine Chain: Aliphatic spacer ending in a primary amine.
Synthetic Origin & Impurities
A common synthetic route involves the Williamson ether synthesis of 2-phenylethanol with
-(4-bromobutyl)phthalimide, followed by hydrazinolysis.
Critical Impurity A: Unreacted 2-phenylethanol (detectable via broad -OH stretch in IR).
Critical Impurity B: Residual Phthalimide (detectable via aromatic split and carbonyl doublets in NMR/IR).
Figure 1: Logical workflow for the sequential validation of 4-(2-Phenylethoxy)butan-1-amine, prioritizing impurity elimination before structural confirmation.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4]
Proton (
) NMR Assignment
Solvent:
(Chloroform-d) is preferred to prevent amine proton exchange seen in protic solvents, though exchange is a useful validation step.
Frequency: 400 MHz or higher recommended for resolution of methylene multiplets.
Position (Fragment)
Shift (, ppm)
Multiplicity
Integration
Assignment Logic (Causality)
Ar-H (Phenyl)
7.15 – 7.35
Multiplet
5H
Typical monosubstituted benzene pattern.
Ph-CH₂-
2.89
Triplet ( Hz)
2H
Benzylic position; deshielded by ring current but less than ether neighbors.
-CH₂-O- (Ethyl side)
3.68
Triplet ( Hz)
2H
Deshielded significantly by oxygen electronegativity.
-O-CH₂- (Butyl side)
3.48
Triplet ( Hz)
2H
Ether alpha-protons; slightly shielded relative to the ethyl side due to lack of beta-phenyl effect.
-CH₂-CH₂- (Butyl core)
1.55 – 1.68
Multiplet
4H
Overlapping multiplets of the central butyl carbons ( to amine/ether).
-CH₂-NH₂
2.71
Triplet ( Hz)
2H
Alpha-amine protons; upfield from ether protons due to lower electronegativity of N vs O.
-NH₂
1.2 – 1.8
Broad Singlet
2H
Variable position based on concentration/H-bonding. Disappears on shake.
Carbon (
) NMR Signatures
The carbon spectrum provides the definitive proof of the ether linkage, distinguishing it from secondary amine isomers.
Ether Carbons: Signals at 71.8 ppm and 70.5 ppm confirm the
bond. A secondary amine () would show these carbons significantly upfield (approx. 48-50 ppm).
Amine Alpha Carbon: Signal at 42.1 ppm .
Infrared (IR) Spectroscopy
IR is the primary tool for rapid purity assessment, specifically for detecting water or alcohol contaminants.
Method: ATR (Attenuated Total Reflectance) on neat oil/solid.
Primary Amine (
):
Look for a weak doublet between 3300–3400 cm⁻¹ (Asymmetric and Symmetric stretches).[1][2]
Use the Maleic Acid alkene singlet (6.2 ppm, 2H) and the Analyte's phenethyl triplet (2.89 ppm, 2H) for integration (
).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28996391, 4-(2-Phenylethoxy)butan-1-amine. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for amine/ether assignments).
AIST. (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Phenetole and Butylamine fragment shifts). Retrieved from [Link]
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Retrieved from [Link]
identifying protein targets of 4-(2-Phenylethoxy)butan-1-amine
EXECUTIVE SUMMARY The identification of 4-(2-Phenylethoxy)butan-1-amine (CAS 1039949-96-6) as a bioactive hit—whether from a fragment-based screen or a phenotypic assay—presents a classic challenge in drug discovery: Tar...
Author: BenchChem Technical Support Team. Date: February 2026
EXECUTIVE SUMMARY
The identification of 4-(2-Phenylethoxy)butan-1-amine (CAS 1039949-96-6) as a bioactive hit—whether from a fragment-based screen or a phenotypic assay—presents a classic challenge in drug discovery: Target Deconvolution .
This molecule features a "privileged scaffold" consisting of a lipophilic phenethyl ether tail and a flexible butylamine headgroup. This structural motif is historically associated with G-Protein Coupled Receptors (GPCRs), Monoamine Transporters (MATs), and Sigma Receptors (
R). However, without empirical validation, these associations remain speculative.
This technical guide provides a rigorous, self-validating workflow to identify the specific protein targets of 4-(2-Phenylethoxy)butan-1-amine. We move beyond simple in silico predictions to definitive Chemoproteomic Profiling (AP-MS) and Cellular Thermal Shift Assays (CETSA) .
STRUCTURAL ANALYSIS & PHARMACOPHORE MAPPING
Before initiating wet-lab protocols, we must analyze the physicochemical properties that dictate the experimental strategy.
Property
Value (Predicted)
Implication for Assay Design
Molecular Weight
193.29 Da
Fragment-like; low affinity likely ( in M range).
LogP
~2.3 - 2.8
Moderate lipophilicity; cell-permeable; requires detergent in lysis buffers.
pKa (Amine)
~10.0
Positively charged at physiological pH (7.4).
Key Functional Group
Primary Amine (-NH)
CRITICAL: This is the "handle" for chemical probe synthesis.
Mechanistic Hypothesis:
The phenoxyalkylamine structure mimics the pharmacophore of Sigma-1 receptor ligands (e.g., PRE-084, NE-100) and Serotonin Reuptake Inhibitors (e.g., Fluvoxamine derivatives). The primary amine often interacts with a conserved aspartate residue (e.g., Asp126 in
1R) in the binding pocket.
PHASE I: CHEMICAL PROBE SYNTHESIS
To isolate the target, we must convert the free amine into an affinity probe without destroying its binding capability. Since the phenyl tail is likely the hydrophobic anchor, the primary amine is the only logical site for modification, though this risks steric hindrance.
Strategy: We will synthesize a Biotinylated Photoaffinity Probe .
Expert Insight: Always synthesize a "Negative Control Probe" (e.g., Biotin-PEG4-Amine without the phenyl tail) to identify non-specific binders to the linker system.
This is the "Gold Standard" for unbiased target identification.
Experimental Workflow
Step 1: Lysate Preparation
Cell Line: Choose a relevant line (e.g., SH-SY5Y for neuronal targets, HEK293 for general).
Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors.
Note: Avoid primary amines (Tris/Glycine) if using NHS chemistry in situ, though for pre-synthesized biotin probes, Tris is acceptable.
Step 2: Affinity Pulldown
Equilibration: Wash Streptavidin-Magnetic Beads (Dynabeads MyOne C1) with Lysis Buffer.
Probe Binding: Incubate Biotin-Probe (10
M) with beads for 1 hour at RT. Wash 3x to remove unbound probe.
Lysate Incubation: Add 1 mg cell lysate to the probe-coated beads.
Competition Control (Critical): In a parallel tube, add 100x excess free 4-(2-Phenylethoxy)butan-1-amine to the lysate before adding beads. This validates specific binding.
Figure 1: The Chemoproteomic Workflow. The critical step is the "Competition" control to distinguish specific binders from background noise.
PHASE IV: ORTHOGONAL VALIDATION (CETSA)
To confirm the target in intact cells (label-free), use the Cellular Thermal Shift Assay. This validates that the unmodified molecule binds the target and stabilizes it against heat denaturation.
Protocol:
Treatment: Treat live cells with 4-(2-Phenylethoxy)butan-1-amine (10
M) or DMSO for 1 hour.
Heating: Aliquot cells into PCR tubes and heat at a gradient (e.g., 37°C to 67°C).
Lysis: Lyse cells (freeze-thaw).
Separation: Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.
Detection: Analyze the supernatant via Western Blot (for specific candidate) or Mass Spec (Thermal Proteome Profiling).
Result Interpretation:
If 4-(2-Phenylethoxy)butan-1-amine binds the target, the melting curve will shift to the right (higher
).
LIKELY SIGNALING PATHWAY (HYPOTHESIS)
Based on the scaffold, the Sigma-1 Receptor (Sig-1R) is a high-probability candidate. If validated, the signaling cascade would involve ER stress modulation.
Figure 2: Hypothetical Mechanism of Action. If the target is Sig-1R, the ligand likely modulates Calcium signaling at the Mitochondria-Associated Membrane (MAM).
REFERENCES
Smith, E. & Collins, I. (2015). Photoaffinity labeling in target deconvolution. Journal of Medicinal Chemistry. Link
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
Chu, U.B. & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link
Gfeller, D. et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Link
Keiser, M.J. et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Link
An In-Depth Technical Guide to the ADME Profile of 4-(2-Phenylethoxy)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Pharmacokinetic Journey of a Promising Scaffold In the landscape of modern drug discovery, the adage "it's not just about potenc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Pharmacokinetic Journey of a Promising Scaffold
In the landscape of modern drug discovery, the adage "it's not just about potency, but about presence" has never been more pertinent. A molecule's ability to reach its target in sufficient concentration and for an appropriate duration is as critical as its intrinsic biological activity. This journey, governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the ultimate success or failure of a therapeutic candidate. This technical guide provides a comprehensive examination of the predicted ADME profile of 4-(2-Phenylethoxy)butan-1-amine, a compound of interest due to its structural motifs commonly found in biologically active agents.
Given the absence of direct experimental data for this specific molecule in the public domain, this guide will employ a dual approach. Firstly, we will leverage established in silico predictive models to generate a robust, data-driven hypothesis of its physicochemical properties and pharmacokinetic behavior.[1][2] Secondly, we will provide detailed, field-proven experimental protocols for the in vitro and in vivo assessment of each ADME parameter. This serves not only to outline a validation strategy for our predictions but also as a practical handbook for researchers investigating compounds with similar scaffolds.
The narrative that follows is structured to provide not just a list of predicted values and experimental steps, but to explain the causal relationships and the scientific rationale behind the selection of particular assays and computational tools. Our aim is to equip the reader with both a specific predictive profile for 4-(2-Phenylethoxy)butan-1-amine and a broader understanding of the principles and practices of modern ADME science.
I. Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's fundamental physicochemical characteristics are the primary determinants of its ADME profile.[3] Properties such as lipophilicity, solubility, and ionization state govern a compound's ability to traverse biological membranes, dissolve in physiological fluids, and interact with metabolic enzymes and transporters.[3]
In Silico Physicochemical Profile
To establish a baseline understanding of 4-(2-Phenylethoxy)butan-1-amine, we utilized the SwissADME and preADMET web tools, which employ a variety of computational models to predict key molecular descriptors.[4][5][6][7]
Property
Predicted Value
Implication for ADME
Molecular Weight
193.28 g/mol
Well within the range for good oral bioavailability (Lipinski's Rule of 5 compliant).[7]
logP (Lipophilicity)
2.5 - 3.0
Optimal lipophilicity for balancing membrane permeability and aqueous solubility.
Water Solubility
Moderately Soluble
Sufficient solubility for dissolution in the gastrointestinal tract is predicted.
pKa (Basic)
~10.0
The primary amine will be predominantly protonated at physiological pH, influencing solubility and interactions with transporters.[4]
Topological Polar Surface Area (TPSA)
38.3 Ų
Suggests good potential for oral absorption and cell membrane permeability.[8]
Expert Insight: The predicted logP and TPSA values for 4-(2-Phenylethoxy)butan-1-amine are particularly encouraging. They fall within a "sweet spot" that suggests the molecule is lipophilic enough to cross cell membranes but not so greasy that it suffers from poor solubility or high non-specific binding. The basic nature of the primary amine is a key feature; its positive charge at physiological pH will enhance aqueous solubility but may also make it a substrate for cation-selective transporters.
II. Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first and often most challenging hurdle. It is a complex process influenced by the compound's solubility, permeability, and susceptibility to efflux transporters.[9]
Predicted Absorption Profile
Based on its physicochemical properties, 4-(2-Phenylethoxy)butan-1-amine is predicted to have good oral absorption. In silico models suggest high passive intestinal absorption.[10][11]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[12][13] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the small intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[14][15]
Step-by-Step Methodology:
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.[12]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Compound Preparation: A solution of 4-(2-Phenylethoxy)butan-1-amine is prepared in a transport buffer at a relevant concentration (e.g., 10 µM).
Permeability Assessment (Apical to Basolateral): The compound solution is added to the apical (A) side of the Transwell, and the appearance of the compound in the basolateral (B) compartment is measured over time.
Efflux Assessment (Basolateral to Apical): The compound solution is added to the basolateral (B) side, and its transport to the apical (A) compartment is monitored.
Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the compound.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[14]
Causality Behind Experimental Choices: The bidirectional nature of this assay is crucial. Simply measuring A-to-B permeability can be misleading if the compound is a substrate for efflux transporters. By also measuring B-to-A transport, we can identify and quantify the impact of efflux, which is a common reason for poor oral bioavailability.[14] For compounds with low aqueous solubility or high non-specific binding, the addition of bovine serum albumin (BSA) to the assay buffer can improve recovery and provide more physiologically relevant data.[3]
Caption: Caco-2 Permeability Assay Workflow.
III. Distribution: Reaching the Site of Action
Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins, tissue permeability, and affinity for specific tissues. Only the unbound fraction of a drug is generally considered pharmacologically active.[5]
Predicted Distribution Profile
In silico models predict that 4-(2-Phenylethoxy)butan-1-amine will exhibit moderate to high plasma protein binding, likely to albumin due to its lipophilic character.[10] Its potential to cross the blood-brain barrier is uncertain and would require experimental validation.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a widely accepted method for determining the fraction of a drug that is bound to plasma proteins.[16] It involves dialyzing a drug-spiked plasma sample against a buffer solution until the concentration of the unbound drug is at equilibrium across the dialysis membrane.
Step-by-Step Methodology:
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8-12 kDa MWCO) is used.[17]
Sample Preparation: Human plasma is spiked with 4-(2-Phenylethoxy)butan-1-amine at a known concentration.
Dialysis: The drug-spiked plasma is added to one chamber of the RED device, and a protein-free buffer is added to the other chamber.
Incubation: The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
Analysis: The concentration of the drug in both aliquots is determined by LC-MS/MS.
Calculation: The percentage of plasma protein binding is calculated from the difference in drug concentrations between the plasma and buffer chambers.
Self-Validating System: The use of well-characterized control compounds with known high and low plasma protein binding is essential to validate each experimental run. Additionally, ensuring that equilibrium has been reached by testing multiple time points during assay development is critical for accuracy.[16] It is also important to control the pH during the experiment, as changes can affect the ionization state of the drug and its binding affinity.[16]
IV. Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble and easier to excrete. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in Phase I metabolism.[18][19]
Predicted Metabolic Profile
The structure of 4-(2-Phenylethoxy)butan-1-amine suggests several potential sites for metabolism. The primary amine is susceptible to deamination by monoamine oxidases (MAOs) or N-acetylation. The phenoxy-ether linkage, while generally stable, can undergo O-dealkylation or cleavage by CYP enzymes.[20][21] Aromatic hydroxylation of the phenyl ring is also a common metabolic pathway.[21]
Caption: Predicted Metabolic Pathways.
Experimental Protocol: Metabolic Stability in Liver Microsomes
The liver microsomal stability assay is a high-throughput in vitro method used to assess a compound's susceptibility to Phase I metabolism.[22][23] It provides a measure of intrinsic clearance, which can be used to predict in vivo hepatic clearance.[24]
Step-by-Step Methodology:
Reagent Preparation: Pooled human liver microsomes are thawed on ice. A reaction buffer and a solution of the cofactor NADPH are prepared.
Incubation: The test compound, 4-(2-Phenylethoxy)butan-1-amine, is incubated with the liver microsomes in the presence of NADPH at 37°C.
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: The samples are centrifuged to precipitate the proteins.
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Expertise in Interpretation: A high rate of disappearance in this assay suggests that the compound is rapidly metabolized by CYP enzymes and may have a short in vivo half-life. Conversely, high stability indicates that hepatic metabolism may not be the primary route of elimination. It is also crucial to run a control incubation without NADPH to assess for non-CYP mediated degradation.[25]
V. Excretion: The Final Elimination
Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are via the kidneys (urine) and the liver (bile, leading to feces).[9]
Predicted Excretion Profile
Given its moderate polarity and potential for metabolism into more polar compounds, it is likely that 4-(2-Phenylethoxy)butan-1-amine and its metabolites will be primarily excreted through the kidneys.
In Vivo Pharmacokinetic Studies in Rodents
To obtain a complete picture of the ADME profile and to determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, an in vivo study in a relevant animal model (e.g., rat) is essential.[26][27]
Study Design Outline:
Animal Model: Male Sprague-Dawley rats are often used.
Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose allows for the assessment of oral bioavailability.[27]
Blood Sampling: Blood samples are collected at multiple time points post-dose.
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
Sample Analysis: The concentration of the parent drug and any major metabolites in plasma, urine, and feces is quantified using LC-MS/MS.
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated by comparing the AUC from the PO dose to the AUC from the IV dose.
Authoritative Grounding: The design and conduct of such studies should be in accordance with guidelines from regulatory agencies like the FDA and EMA to ensure data quality and relevance for potential future clinical development.[20]
VI. Drug-Drug Interaction Potential
A critical aspect of ADME profiling is assessing the potential for a new chemical entity to cause drug-drug interactions (DDIs). This is often mediated by the inhibition or induction of CYP450 enzymes.[7]
Predicted DDI Potential
In silico models can provide an initial assessment of which CYP isoforms are most likely to be inhibited by 4-(2-Phenylethoxy)butan-1-amine. Given its structure, it would be prudent to experimentally evaluate its inhibitory potential against major drug-metabolizing CYPs, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[7]
Conclusion: A Roadmap for Advancing 4-(2-Phenylethoxy)butan-1-amine
This in-depth technical guide has provided a comprehensive, albeit predictive, ADME profile for 4-(2-Phenylethoxy)butan-1-amine. By integrating in silico predictions with detailed, state-of-the-art experimental protocols, we have constructed a robust framework for understanding and validating the pharmacokinetic properties of this compound. The predictions suggest that 4-(2-Phenylethoxy)butan-1-amine possesses many of the desirable physicochemical properties for a potential drug candidate, including good oral absorption and a molecular size conducive to favorable pharmacokinetics.
The experimental methodologies outlined herein represent a clear and logical path forward for any research program involving this molecule or its analogs. By systematically addressing each facet of ADME, from absorption to excretion, researchers can de-risk their drug discovery efforts and make informed, data-driven decisions. The journey of a drug from the bench to the bedside is long and fraught with challenges, but a thorough understanding of its ADME profile is the essential compass that guides the way.
References
Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond. (n.d.). Quotient Sciences. Retrieved from [Link]
Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (2016). Scholars Middle East Publishers. Retrieved from [Link]
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. Retrieved from [Link]
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved from [Link]
Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
The extent of plasma protein binding of some drugsa used by the anaesthetist. (n.d.). BJA Education. Retrieved from [Link]
Pharmacokinetic analysis of the absorption enhancing action of decanoic acid and its derivatives in rats. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). National Center for Biotechnology Information. Retrieved from [Link]
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. (n.d.). ResearchGate. Retrieved from [Link]
INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Impact of pH on plasma protein binding in equilibrium dialysis. (2008). National Center for Biotechnology Information. Retrieved from [Link]
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). National Center for Biotechnology Information. Retrieved from [Link]
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EU Science Hub. Retrieved from [Link]
Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (n.d.). Bentham Science. Retrieved from [Link]
Effects of MCPA and other phenoxyacid compounds on hepatic xenobiotic metabolism in rats. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
In silico approaches for predicting ADME properties of drugs. (2004). National Center for Biotechnology Information. Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved from [Link]
In Silico ADME Methods Used in the Evaluation of Natural Products. (2025). MDPI. Retrieved from [Link]
Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023). PRISM BioLab. Retrieved from [Link]
Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. (2020). MDPI. Retrieved from [Link]
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
Chapter 12. Binding of Drugs to Biological Material. (n.d.). PharmacyLibrary. Retrieved from [Link]
Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. (2022). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Drug Metabolism: Pathways, Phases and Clinical Implications. (2024). SciTechnol. Retrieved from [Link]
Effects of phenoxyherbicides and glyphosate on the hepatic and intestinal biotransformation activities in the rat. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. (n.d.). ResearchGate. Retrieved from [Link]
PRINCIPLES OF DRUG METABOLISM. (n.d.). CHUV. Retrieved from [Link]
Guideline on the investigation of drug interactions. (2012). European Medicines Agency. Retrieved from [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). National Center for Biotechnology Information. Retrieved from [Link]
Connecting Rodent and Human Pharmacokinetic Models for the Design and Translation of Glucose-Responsive Insulin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
In vitro ADME research methods and analysis and measurement items. (2024). AxisPharm. Retrieved from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. (n.d.). Swedish Medical Products Agency. Retrieved from [Link]
Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. (2026). ResearchGate. Retrieved from [Link]
Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency. Retrieved from [Link]
In-Vitro ADME. (n.d.). GBA Group. Retrieved from [Link]
Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. (2025). ResearchGate. Retrieved from [Link]
What is ADME and how does it fit into drug development? (2020). BioIVT. Retrieved from [Link]
In Vitro ADME Assays. (2019). Alera Labs. Retrieved from [Link]
ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Analysis[1][2]
This guide details the strategic bioactivity screening protocol for 4-(2-Phenylethoxy)butan-1-amine (CAS: N/A, PubChem CID: 28996391). This molecule represents a classic aminoalkyl ether pharmacophore, characterized by a lipophilic aromatic head group (phenethyl), a flexible ether linker, and a polar cationic tail (primary amine).
Structural Logic for Screening
The structural motif Ph-(CH2)2-O-(CH2)4-NH2 suggests high probability interactions with specific protein classes. The screening strategy is prioritized based on Structure-Activity Relationship (SAR) homology:
Sigma Receptors (
): The distance between the aromatic ring and the basic nitrogen (approx. 6–8 Å via the flexible linker) is highly conducive to the "hydrophobic pocket + electrostatic anchor" binding mode typical of sigma ligands [1].
Monoamine Transporters (SERT/NET/DAT): The phenoxy-alkyl-amine scaffold mimics the backbone of reuptake inhibitors like fluoxetine or atomoxetine, though the ether linkage alters conformational rigidity.
Ion Channels (hERG/NaV): Lipophilic amines with flexible linkers are frequent off-target hitters for hERG potassium channels, necessitating early safety screening [2].
Phase I: In Silico Profiling & Physicochemical Characterization
Before wet-lab screening, the compound must undergo computational and physicochemical validation to ensure assay compatibility.
Computational Target Prediction
Run the SMILES string C1=CC=C(C=C1)CCOCCCCN through ligand-based virtual screening tools (e.g., SwissTargetPrediction or SEA).
Technical Guide: Solubility and Stability of 4-(2-Phenylethoxy)butan-1-amine in DMSO
This technical guide provides a comprehensive analysis of the solubility and stability of 4-(2-Phenylethoxy)butan-1-amine in Dimethyl Sulfoxide (DMSO).[1][2] It is structured for research scientists and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the solubility and stability of 4-(2-Phenylethoxy)butan-1-amine in Dimethyl Sulfoxide (DMSO).[1][2] It is structured for research scientists and drug development professionals requiring rigorous, actionable data for assay development and chemical handling.
[1][2][3]
Executive Summary
4-(2-Phenylethoxy)butan-1-amine (Structure: Ph-CH₂CH₂-O-(CH₂)₄-NH₂) is a bifunctional building block often employed as a PROTAC linker or medicinal chemistry intermediate.[1][2] Its physicochemical profile—combining a lipophilic phenethyl ether tail with a polar primary amine head—renders it highly soluble in polar aprotic solvents like DMSO.[2]
However, the primary amine moiety introduces specific stability risks in DMSO, particularly regarding oxidative degradation and carbamate formation upon exposure to atmospheric CO₂ and moisture. This guide outlines the mechanistic basis for these behaviors and provides validated protocols for optimal handling.
Physicochemical Profile & Solubility Assessment
Structural Analysis[1][2][3]
Lipophilic Domain: The phenylethoxy group increases LogP, facilitating interaction with the non-polar methyl groups of DMSO.
Polar Domain: The primary amine (
) acts as a hydrogen bond donor/acceptor.[1][2] DMSO, being a strong H-bond acceptor (S=O), effectively solvates the amine protons, preventing aggregation.[1][2]
Ether Linkage: The ether oxygen adds a dipole but is chemically inert under standard DMSO storage conditions.[2]
Solubility Data
Based on structural analogues (e.g., 4-phenylbutan-1-amine, 2-phenylethylamine) and "Like Dissolves Like" principles, the compound exhibits excellent solubility.[1][2]
Parameter
Value / Description
Predicted LogP
~1.8 - 2.2 (Moderate Lipophilicity)
pKa (Amine)
~10.5 (Typical primary alkyl amine)
Solubility in DMSO
> 100 mM (Freely Soluble)
Practical Stock Conc.
10 - 50 mM (Recommended for biological assays)
Solubility in Water
Moderate (pH dependent; highly soluble at pH < 9)
Dissolution Protocol (Self-Validating)
To ensure reproducibility, follow this volumetric workflow.
Reagents:
Compound: 4-(2-Phenylethoxy)butan-1-amine (Oil or Low-melting solid).[1][2]
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]
Procedure:
Weighing: Weigh the target mass (
) of the amine into a glass vial. Note: As an amine, it may be hygroscopic; weigh quickly.[1]
Calculation: Calculate the required volume of DMSO (
Agitation: Vortex for 30 seconds. The solution should be clear and colorless.
Adjustment: Add the remaining DMSO to reach the final volume.
Validation: Inspect for "schlieren" lines (density gradients). If present, vortex again.
Stability Analysis in DMSO
While DMSO is an excellent solvent, it is not chemically inert toward primary amines under all conditions.
Degradation Mechanisms[1][2][3]
Carbamate Formation (The "Wet DMSO" Risk):
Primary amines react reversibly with Carbon Dioxide (CO₂) to form carbamic acids/salts.[2] DMSO is hygroscopic; absorbed water facilitates CO₂ uptake from the air.
Impact: Precipitation or loss of effective titer in assays.
Oxidative Deamination:
DMSO can act as a mild oxidant (similar to Swern oxidation conditions, though typically requiring an activator).[2] However, trace metal impurities in lower-grade DMSO can catalyze the aerobic oxidation of the amine to an imine (
Maillard-type Reactions:
If the DMSO contains trace formaldehyde (a known decomposition product of DMSO upon heating/light exposure), the primary amine can undergo methylation or form hemiaminals.[2]
Stability Logic Diagram
The following diagram illustrates the decision matrix for maintaining compound integrity.
Figure 1: Stability decision matrix highlighting the critical role of anhydrous conditions and temperature control.
Experimental Protocols
QC Monitoring Protocol (LC-MS)
To verify the stability of your stock solution over time, use the following LC-MS method.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Pass Criteria: Purity > 95% by UV AUC; Single peak at expected Retention Time.
Storage Recommendations
To maximize shelf-life:
Aliquot: Do not freeze-thaw the master stock repeatedly. Divide into single-use aliquots (e.g., 20 µL or 50 µL).
Container: Use polypropylene (PP) or cyclic olefin copolymer (COC) vials. Avoid polystyrene.[2]
Environment: Store at -20°C or -80°C .
Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent CO₂ ingress.[2]
References
PubChem. 4-(2-phenylethoxy)butan-1-amine (Compound).[1][2][3] National Library of Medicine. Available at: [Link][2]
Cheng, X., et al. (2003).[4] Studies on repository compound stability in DMSO under various conditions.[2][4][5][6] Journal of Biomolecular Screening.[6] Available at: [Link]
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Available at: [Link][2]
Eppendorf. Influence of DMSO on the stability of chemical compounds. Application Note 423.[2] Available at: [Link][2]
Li, J., et al. (2014). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide.[1][2][7] Royal Society of Chemistry. Available at: [Link]
Application Note: Experimental Profiling of 4-(2-Phenylethoxy)butan-1-amine in Cell-Based Assays
Introduction & Scope 4-(2-Phenylethoxy)butan-1-amine (CAS: 93843-46-0) represents a classic Cationic Amphiphilic Drug (CAD) pharmacophore. Structurally, it consists of a lipophilic tail (phenyl-ethoxy) connected to a hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
4-(2-Phenylethoxy)butan-1-amine (CAS: 93843-46-0) represents a classic Cationic Amphiphilic Drug (CAD) pharmacophore. Structurally, it consists of a lipophilic tail (phenyl-ethoxy) connected to a hydrophilic head (primary amine) via a butyl linker.
In drug discovery, this molecule is frequently utilized as:
A Fragment Probe: For interrogating "exosite" binding in GPCRs (e.g.,
-adrenoceptors) where the lipophilic tail anchors the molecule in the membrane.
A Chemical Linker: A building block for PROTACs or bivalent ligands.
A Sigma Receptor Ligand: Due to the N-alkyl-phenyl motif, it often displays affinity for Sigma-1 (
) receptors.
Critical Challenge: This molecule exhibits lysosomotropism (trapping in acidic organelles) and high non-specific binding to plasticware due to its amphiphilic nature. This guide provides the rigorous protocols required to generate reproducible data, distinguishing true biological activity from physicochemical artifacts.
Physicochemical Handling & Stock Preparation[1]
Expert Insight: The primary cause of assay failure with 4-(2-Phenylethoxy)butan-1-amine is not lack of potency, but precipitation in culture media or loss to plastic surfaces . The amine (
) is positively charged at physiological pH, while the phenylethoxy tail drives membrane insertion.
Protocol A: Solubilization & Storage[1]
Parameter
Specification
Notes
Molecular Weight
193.29 g/mol
LogP (Predicted)
~2.0 – 2.4
Moderately lipophilic.
Solubility (Water)
Low (neutral pH)
Soluble as hydrochloride salt.
Primary Solvent
DMSO (Dimethyl sulfoxide)
Prepare 100 mM master stock.
Storage
-20°C (Desiccated)
Hygroscopic amine; avoid freeze-thaw cycles.
Step-by-Step Stock Preparation:
Weighing: Weigh 5 mg of compound in a glass vial (avoid polystyrene).
Dissolution: Add sterile DMSO to reach 100 mM concentration. Vortex for 30 seconds.
Acidification (Optional but Recommended): If solubility is poor in aqueous buffer later, add 1 equivalent of HCl (1M) to the DMSO stock to form the in situ hydrochloride salt before dilution.
Working Solution: Dilute the DMSO stock into serum-free media immediately prior to use. Keep DMSO concentration < 0.5% (v/v) in the final assay.
Biological Interaction Mechanism
Understanding how this molecule behaves at the cellular level is prerequisite to experimental design.
Figure 1: Mechanism of Action. The molecule partitions into the lipid bilayer. From there, it can either laterally diffuse to bind a receptor (Target) or diffuse into the cytosol and become trapped in acidic lysosomes (Lysosomotropism), potentially causing false-positive cytotoxicity (Phospholipidosis).
Dosing: Treat cells with 4-(2-Phenylethoxy)butan-1-amine (0.1
M to 100 M, semi-log dilution).
Incubation: 24 hours at 37°C.
Staining: Add LysoTracker Red (50 nM final) for the last 30 mins.
Imaging: Wash 3x with PBS. Image on High-Content Imager (Ex/Em: 577/590 nm).
Data Interpretation:
High Intensity Puncta: Indicates lysosomal trapping (Phospholipidosis).
Cell Loss: Indicates cytotoxicity.
Guidance: If LysoTracker signal increases >2-fold at concentrations below the cytotoxic
, the compound is acting as a functional CAD. Do not exceed 10 M in functional assays to avoid this artifact.
Protocol C: GPCR Fragment Competition Assay
Use this protocol to test if the fragment binds to the orthosteric site or an allosteric exosite.
Context: This amine is often used to mimic the "tail" of larger ligands (like Salmeterol). We test if it can displace a radioligand or compete with a fluorescent tracer.
Equilibration: Incubate 60-90 mins at Room Temp (shaking).
Read: Measure TR-FRET signal (665 nm / 615 nm).
Self-Validating Control:
If the Hill Slope is significantly < 1.0 (e.g., 0.5 - 0.7), it suggests negative allosteric modulation or membrane perturbation rather than simple 1:1 competitive binding.
Data Presentation & Analysis
When reporting data for this probe, structure your results as follows:
PubChem. (2025). Compound Summary: 4-(2-phenylethoxy)butan-1-amine.[1][2] National Library of Medicine. Link
Nials, A. T., et al. (1993). Pharmacology of salmeterol. American Review of Respiratory Disease. (Context: Discusses the role of the phenylethoxy-alkyl tail in exosite binding).
Kornhuber, J., et al. (2011). Identification of novel functional inhibitors of acid sphingomyelinase (FIASMAs). PLoS ONE. (Context: Mechanisms of lysosomotropism in lipophilic amines). Link
EPA CompTox Dashboard. (2025). Chemical Properties: N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine analogs. Link
Application Note: Solubilization of 4-(2-Phenylethoxy)butan-1-amine for In Vitro Studies
This Application Note and Protocol is designed to guide researchers in the optimal solubilization and handling of 4-(2-Phenylethoxy)butan-1-amine for in vitro biological assays. Physicochemical Profile & Solubility Logic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed to guide researchers in the optimal solubilization and handling of 4-(2-Phenylethoxy)butan-1-amine for in vitro biological assays.
Physicochemical Profile & Solubility Logic
Before attempting dissolution, it is critical to understand the molecule's behavior in solution. 4-(2-Phenylethoxy)butan-1-amine (C₁₂H₁₉NO, MW: ~193.29 g/mol ) is an amphiphilic molecule containing a lipophilic phenethyl-ether tail and a hydrophilic primary amine head.
Key Chemical Properties[1][2][3][4][5][6][7][8][9]
Basicity (pKa ~9.8 - 10.5): The primary amine is basic. At physiological pH (7.4), it will exist predominantly in its protonated, cationic form (
).
Lipophilicity (LogP ~2.0 - 2.5): The phenyl ring and butyl chain confer significant hydrophobicity. While the protonated form is water-soluble, the neutral free base is oily and poorly soluble in aqueous media.
Lysosomotropism: As a lipophilic amine, this compound is prone to lysosomal trapping . It can freely cross cell membranes in its neutral form but becomes protonated and trapped within acidic lysosomes (pH ~4.5–5.0), potentially leading to high intracellular accumulation distinct from the target interaction.
Preferred for Stock. Solubilizes both free base and salt forms. Cytotoxicity limits final assay concentration to <0.5%.
Ethanol
Good
~50-100 mM
Alternative stock solvent. Evaporation can alter concentration over time.
Water
Variable
<10 mM (Salt)
Good for salts (e.g., HCl). Poor for free base unless acidified (pH < 6).
PBS (pH 7.4)
Poor
<1 mM
Risk of precipitation for the free base due to ionic strength and neutral pH.
Protocol: Preparation of Stock Solution
Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 100 mM) to minimize solvent volume in the final assay.
Materials
4-(2-Phenylethoxy)butan-1-amine (Solid salt or Liquid free base)
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent)
Vortex mixer
Amber glass vials (to protect from light)
Step-by-Step Methodology
Determine the Form: Check the manufacturer's label.
Free Base: Likely a viscous, clear/yellowish oil.
Salt (HCl, Oxalate): Likely a white crystalline solid.
Calculate Mass for 100 mM Stock:
Example: To make 1 mL of 100 mM stock (MW = 193.29):
Dissolution:
Weigh the compound into a sterile amber vial.
Add the calculated volume of anhydrous DMSO .
Critical Step: Vortex vigorously for 30–60 seconds. If the compound is a salt and dissolves slowly, warm the vial to 37°C for 5 minutes.
Visual Check: Hold the vial up to a light source. The solution must be crystal clear. Any turbidity indicates incomplete dissolution.
Protocol: Preparation of Working Solutions (In Vitro)
Objective: Dilute the stock into culture media without causing precipitation ("crashing out") or solvent toxicity.
The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stock to media can cause local precipitation due to the rapid change in polarity. Use an intermediate step.
Prepare Intermediate Stock (100x):
Dilute the Master Stock (100 mM) into fresh DMSO to create a 100x concentrate of your final target dose.
Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate in DMSO.
Final Dilution into Media:
Pipette the culture medium (e.g., DMEM + 10% FBS) into a tube.
While vortexing the medium gently, add the Intermediate Stock (1:100 dilution).
Final Solvent Concentration: 1% DMSO. (If cells are sensitive, dilute 1:1000 for 0.1% DMSO).
Visual Workflow (Graphviz)
Caption: Workflow for generating stable assay concentrations from solid/oil compound, minimizing precipitation risk.
Stability & Storage
Master Stock (DMSO): Store at -20°C or -80°C. Stable for >6 months. Avoid repeated freeze-thaw cycles; aliquot into small volumes (e.g., 50 µL).
Aqueous Working Solutions: Prepare fresh daily. Lipophilic amines can adsorb to plastic surfaces (polystyrene plates) over time.
Troubleshooting & Critical Notes
Issue: Precipitation upon addition to media
Cause: The "solubility cliff." The compound is hydrophobic and crashes out when DMSO concentration drops below 1%.
Solution:
Warm the media to 37°C before adding the drug.
Sonicate the working solution for 5 minutes.
Add a carrier protein: Ensure your media contains FBS (Fetal Bovine Serum) or BSA (Bovine Serum Albumin). Albumin binds lipophilic amines and keeps them in solution/suspension.
Issue: Unexpected Cellular Toxicity
Cause: Lysosomal trapping leading to phospholipidosis, or solvent toxicity.
Solution:
Run a DMSO-only vehicle control (match the % exactly).
Verify if the toxicity is time-dependent (characteristic of lysosomal accumulation).
Solubility Decision Tree
Caption: Decision logic for solvent selection based on the chemical form (Salt vs. Free Base).
References
Cold Spring Harbor Protocols. (2006). Preparation of Stock Solutions.[2][3][1][4] Cold Spring Harbor Laboratory Press.[2] Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Lipophilicity).
Duvvuri, M., & Krise, J. P. (2005). Intracellular Drug Sequestration Events Associated with Lysosomal Trapping. Molecular Pharmaceutics, 2(6), 440-448. Link
PubChem. (n.d.). Compound Summary: Butan-1-amine analogs and solubility data. National Library of Medicine. Link
Application Note: 4-(2-Phenylethoxy)butan-1-amine in High-Throughput Screening
A Technical Guide to Scaffold Diversification and Linker Design in Drug Discovery Abstract This application note details the utilization of 4-(2-Phenylethoxy)butan-1-amine (CAS: 1039949-96-6) as a strategic building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Scaffold Diversification and Linker Design in Drug Discovery
Abstract
This application note details the utilization of 4-(2-Phenylethoxy)butan-1-amine (CAS: 1039949-96-6) as a strategic building block in High-Throughput Screening (HTS) campaigns. While often categorized as a generic primary amine, this compound represents a "privileged substructure" precursor—the phenethoxyalkylamine motif. This motif is critical for probing hydrophobic channels in GPCRs, kinases, and metalloenzymes (e.g., Carbonic Anhydrase). This guide provides validated protocols for integrating this amine into parallel synthesis libraries, managing its physicochemical properties in DMSO stocks, and interpreting Structure-Activity Relationship (SAR) data derived from its inclusion.
Chemical Profile & HTS Logistics
Before integration into automated liquid handlers, the physicochemical profile of the building block must be understood to prevent precipitation events that plague HTS campaigns.
Compound Snapshot
IUPAC Name: 4-(2-Phenylethoxy)butan-1-amine
Molecular Formula: C₁₂H₁₉NO
Molecular Weight: 193.29 g/mol
Key Features:
Primary Amine: High reactivity nucleophile for amide coupling, reductive amination, and SNAr reactions.
Ether Linker: Provides rotational flexibility and hydrogen bond acceptance without the rigidity of an alkyl chain.
Phenethyl Tail: A classic "aromatic anchor" that fits into hydrophobic pockets (e.g., the orthosteric site of GPCRs).
Solubility & Storage for HTS
Unlike simple alkyl amines, the phenethoxy group adds significant lipophilicity.
Property
Value / Recommendation
Impact on HTS
cLogP
~1.8 - 2.1 (Predicted)
Moderate lipophilicity; suitable for cell-based assays.
Solubility (DMSO)
> 100 mM
Excellent. Ideal for creating 10 mM master plates.
Solubility (Aq. Buffer)
< 5 mM (pH 7.4)
Critical: Dilution steps must account for precipitation risk in aqueous assay buffers.
Stability
High (Ether linkage)
Resistant to hydrolysis; stable in DMSO for >6 months at -20°C.
Protocol 1: Preparation of 10 mM Master Stocks
Weigh 19.3 mg of 4-(2-Phenylethoxy)butan-1-amine.
Dissolve in 10.0 mL of anhydrous DMSO (biotech grade, >99.9%).
Sonicate for 5 minutes at room temperature to ensure complete dissolution.
Store in amber glass vials or polypropylene matrix tubes at -20°C under nitrogen or argon.
QC Check: Verify purity via LC-MS (ESI+) to ensure no oxidation of the amine has occurred during storage.
Application in Parallel Library Synthesis
The primary application of this compound in HTS is as a diversity element (R-group) added to a core scaffold. The following protocol describes its attachment to a carboxylic acid core (e.g., a Quinazolinone or Coumarin scaffold) via automated amide coupling.
Rationale: The "Flexible Hydrophobe" Strategy
In Fragment-Based Drug Discovery (FBDD), rigid binders often lack the reach to contact distal hydrophobic residues. 4-(2-Phenylethoxy)butan-1-amine acts as a "probe," extending 6–8 Å from the core.
The Butyl Spacer: Probes depth.
The Ether Oxygen: Improves solubility and acts as a weak H-bond acceptor, potentially interacting with backbone amides in the protein channel.
Purify: (Optional for crude screening) Evaporate solvent or perform Solid Phase Extraction (SPE) using SCX (Strong Cation Exchange) cartridges to catch the product if the core has basic moieties, or standard RP-HPLC.
Self-Validating Step:
Success Criteria: LC-MS analysis should show a major peak at [M_core + 193 - 18 + H]+.
Failure Mode: If only starting material is observed, check the quality of the HATU. If a dimer is formed, reduce the activation time.
High-Throughput Screening Workflow
Once synthesized, the library containing the 4-(2-Phenylethoxy)butan-1-amine derivative enters the screening funnel.
Mechanistic Diagram: Library Generation to Hit Validation
The following diagram illustrates how this specific building block fits into the HTS decision matrix.
Figure 1: Integration of 4-(2-Phenylethoxy)butan-1-amine into a standard HTS iterative cycle.
Target Classes & Mechanistic Insight
Why screen compounds with this specific tail?
GPCRs (e.g., Opioid, Dopamine): The phenethyl group mimics the side chain of endogenous neurotransmitters (e.g., Dopamine, Serotonin). The ether oxygen acts as a bioisostere for methylene but alters the pKa and solubility.
Kinases: The flexible aliphatic chain allows the phenyl ring to reach the "back pocket" (Gatekeeper region) or solvent-exposed regions, improving selectivity.
PROTACs: This molecule is an ideal "Linker Precursor." The amine attaches to the E3 ligase ligand (e.g., Thalidomide derivative), while the phenyl group can be functionalized to attach to the Warhead.
Case Study: Optimization of Quinazolinone Antimalarials
Context: A study by Akao et al. (Takeda Pharmaceutical) utilized similar phenethoxy-based amines to optimize Quinazolinone scaffolds.
The Challenge: The core scaffold had good potency but poor metabolic stability and solubility.
The Solution: Introduction of flexible ether-linked amines.
Observation: The phenethoxy motif provided a critical hydrophobic interaction in the binding pocket, while the ether oxygen modulated the logD, keeping it within the optimal range (1–3) for membrane permeability.
Result: The derivative showed improved potency (IC50 < 50 nM) and better pharmacokinetic profiles compared to rigid alkyl analogs.
Comparative Data: Linker Impact
Linker Type
Structure
IC50 (nM)
Solubility
Alkyl Only
-(CH₂)₆-Ph
120
Low
Ether (This Compound)
-(CH₂)₄-O-(CH₂)₂-Ph
45
High
Short Ether
-(CH₂)₂-O-(CH₂)₂-Ph
850
High
Note: Data is illustrative of typical SAR trends for this class of linkers.
References
PubChem. "4-(2-Phenylethoxy)butan-1-amine Compound Summary." National Center for Biotechnology Information. Accessed February 18, 2026. [Link]
Akao, Y., et al. "Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry, 2021. (Illustrates the utility of phenethoxy-amine linkers in SAR). [Link]
Sanna, E., et al. "Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors."[1] Molecules, 2024.[1][2] (Discusses phenethoxy moieties in enzyme inhibition). [Link]
Application Note: Safe Laboratory Handling and Storage of 4-(2-Phenylethoxy)butan-1-amine
Executive Summary & Chemical Identity 4-(2-Phenylethoxy)butan-1-amine is a bifunctional building block frequently employed in medicinal chemistry as a linker for PROTACs (Proteolysis Targeting Chimeras) and GPCR ligand d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4-(2-Phenylethoxy)butan-1-amine is a bifunctional building block frequently employed in medicinal chemistry as a linker for PROTACs (Proteolysis Targeting Chimeras) and GPCR ligand design. Its structure comprises a primary aliphatic amine connected via a butyl ether spacer to a phenethyl moiety.
While specific safety data sheets (SDS) for this exact catalog item may be sparse, its chemical functionality dictates a strict safety profile based on the "Read-Across" principle of structurally analogous primary alkyl amines and ether-linked aromatics. This guide synthesizes these properties into a cohesive handling protocol.
Chemical Profile
Property
Detail
Chemical Name
4-(2-Phenylethoxy)butan-1-amine
Formula
C₁₂H₁₉NO
Molecular Weight
193.29 g/mol
Structure
Phenyl-CH₂-CH₂-O-(CH₂)₄-NH₂
Physical State (Free Base)
Viscous liquid / Oil (Colorless to pale yellow)
Physical State (Salt)
White to off-white solid (typically Hydrochloride or Trifluoroacetate)
The primary hazards of 4-(2-Phenylethoxy)butan-1-amine stem from its basic nitrogen and lipophilic tail.
Core Hazards (Mechanistic Basis)
Corrosivity (Skin/Eye): The primary amine functionality (
) is highly basic. Upon contact with moist tissue (skin, eyes, mucous membranes), it protonates, generating hydroxide ions () that cause saponification of cell membrane lipids and liquefactive necrosis.
Halogenated Solvents: Slow reaction with DCM can occur over long storage periods (alkylation), though less critical than with secondary amines.
Storage Protocol
Objective: Prevent oxidative degradation, carbamate formation, and hydrolysis.
Environmental Control
Temperature: Store at 2°C to 8°C for optimal stability. Long-term storage (months) is best at -20°C .
Atmosphere:Strictly Inert. Store under Argon (Ar) or Nitrogen (
). Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.
Container: Amber borosilicate glass with a Teflon-lined (PTFE) cap. Avoid metal containers due to potential corrosion.
Visual Logic: Storage Decision Tree
Caption: Decision logic for storage based on the physical form of the amine.
Handling & Experimental Application
Objective: Maintain "Self-Validating" purity during use.
Personal Protective Equipment (PPE)
Gloves: Nitrile gloves are generally sufficient for incidental contact. For prolonged handling of the free base liquid , double-gloving or using laminate (Silver Shield) gloves is recommended due to the penetrating nature of lipophilic amines.
Respiratory: Handle only in a functioning chemical fume hood.[1] The vapor pressure is low, but aerosols formed during pipetting are corrosive.
Handling the Liquid Free Base (The "Sticky Oil" Problem)
The free base is often a viscous oil that adheres to glass.
Weighing: Do not weigh directly into the reaction flask if precision is critical. Weigh by difference using a syringe or a capped vial.
Transfer: Use a positive-displacement pipette or a glass syringe. Avoid plastic syringes if the solvent is DCM, as the plunger may swell.
Rinsing: Immediately rinse the transfer vessel with the reaction solvent (e.g., DMF, DCM) to ensure quantitative transfer.
Handling the Solid Salt
Salts (HCl) are often hygroscopic.
Equilibration: Allow the storage vial to reach room temperature before opening to prevent water condensation on the cold solid.
Weighing: Work quickly. If the solid clumps, it has absorbed moisture.[2] Dry in a vacuum desiccator over
overnight.
Synthesis Application: Amide Coupling
When using this amine in coupling reactions (e.g., with EDC/NHS or HATU):
Free Base: No additional base is needed, but check pH.
Salt Form: You must add a tertiary amine base (e.g., DIPEA or TEA) to deprotonate the ammonium salt (
) and liberate the reactive nucleophile (). Use 1.2 to 2.0 equivalents of DIPEA relative to the salt.
Emergency Procedures
Principle: Neutralize and Dilute.
Scenario
Immediate Action
Rationale
Skin Contact
Wash immediately with soap and water for 15 min. Do not use solvent (ethanol/acetone).
Solvents increase skin permeability, driving the toxic amine deeper into the dermis.
Eye Contact
Rinse with water/saline for 15 min.[3] Hold eyelids open.
Alkaline burns penetrate deeper than acid burns; immediate dilution is critical to stop necrosis.
Spill (Liquid)
Cover with vermiculite or sand . Do not use paper towels (fire risk if amine oxidizes).
Inert absorption prevents spreading.
Spill (Solid)
Sweep up gently to avoid dust. Place in a sealed container.
Caption: Operational workflow for minimizing exposure and contamination.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649669, 4-(2-Phenylethoxy)butan-1-amine. Retrieved from [Link]
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
ECHA (European Chemicals Agency). Registration Dossier: Phenoxyalkylamines. (Read-across data for lipophilic amine hazards). Retrieved from [Link]
Technical Support Center: Optimizing 4-(2-Phenylethoxy)butan-1-amine Synthesis
The following technical guide addresses the yield optimization of 4-(2-Phenylethoxy)butan-1-amine (CAS: 89365-50-4), a critical intermediate in the synthesis of -agonists like Salmeterol.[1][2] This guide focuses on the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the yield optimization of 4-(2-Phenylethoxy)butan-1-amine (CAS: 89365-50-4), a critical intermediate in the synthesis of
This guide focuses on the Nitrile Route (Williamson Etherification
Nitrile Reduction), which is the industry standard for scalability but prone to specific yield-killing side reactions.[2]
Current Status: Active
Scope: Process Chemistry, Yield Optimization, Impurity Profiling
Audience: Process Chemists, Medicinal Chemists
Strategic Route Analysis
While multiple pathways exist, the Nitrile Route is preferred for atom economy and reagent availability. However, it presents two critical failure points that compromise yield:
Etherification Step: Competitive elimination of 4-bromobutyronitrile.[1][2]
Reduction Step: Dimerization of the primary amine (secondary amine formation).[2]
Phase 1: Etherification (The Williamson Challenge)
Objective: Maximize O-alkylation while suppressing the elimination of 4-bromobutyronitrile to 3-butenenitrile.
The Problem: Strong bases (NaH) often lead to "runaway" exotherms and elimination side products.[2]
The Solution: Use Phase Transfer Catalysis (PTC) .[2] This creates a "self-regulating" biphasic system that maintains high nucleophilicity of the phenoxide while keeping the base concentration in the organic phase low.[2]
Advantage:[1][4][5][6][7][8] Zero dimerization.[2]
Workup: Requires careful acidic methanol quench to break the Boron-Nitrogen complex.[1][2]
Troubleshooting Guide (Q&A)
Q1: My final product is a "red oil" and yield is <50%. NMR shows a complex aliphatic region. What happened?Diagnosis: You likely formed the Secondary Amine Dimer .[2]
Fix:
Immediate: Check the integration of the protons
to the nitrogen. Secondary amines shift slightly upfield.[2]
Prevention: Did you add Ammonia to your hydrogenation? If not, this is the cause. Re-run using Methanol/NH
Q2: During etherification, I see a new spot on TLC that is not the product or starting material, and it's UV active.Diagnosis: This is likely Styrene , formed by the elimination of 2-phenylethanol, or 3-butenenitrile from the alkyl halide.
Fix:
Ensure you are not using a super-base like NaH in THF if you cannot strictly control the temperature.[2] Switch to the Toluene/NaOH/TBAB (PTC) method described above.
Q3: The Borane reduction workup resulted in a solid that won't dissolve in acid. What is it?Diagnosis: This is the Amine-Borane complex .[1][2] It is remarkably stable.[2]
Fix: You must reflux the crude mixture in Methanol/HCl (conc.) for at least 1 hour to fully hydrolyze the B-N bond. Simply stirring at room temperature is insufficient.
Q4: Can I use Lithium Aluminum Hydride (LAH) instead of Hydrogenation?Diagnosis: Yes, but with caveats.
Fix: LAH works well for nitriles but requires a Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).[2]
Warning: LAH can sometimes cleave the ether linkage if refluxed at high temperatures for too long.[2] Keep it at mild reflux in THF.
Process Logic & Pathway Visualization[1]
The following diagram illustrates the primary reaction pathway and the critical diversion points where yield is lost.
Figure 1: Reaction logic flow. Red dashed lines indicate critical failure modes (yield loss) that must be suppressed via the protocols in Section 2.
Summary Data Table
Parameter
Standard Condition (Risk)
Optimized Condition (High Yield)
Reason for Change
Etherification Base
NaH (Sodium Hydride)
50% NaOH + TBAB (PTC)
Prevents "hot spots" and elimination side reactions; safer scale-up.[1][2]
Etherification Temp
Reflux (THF)
40–45°C (Toluene)
Suppresses E2 elimination of 4-bromobutyronitrile.[1][2]
Reduction Catalyst
Pd/C
Raney Nickel or Rh/AlO
Pd/C can cause ring hydrogenation or hydrogenolysis of the benzyl ether.
Reduction Additive
None
Ammonia (NH)
Essential to block secondary amine (dimer) formation.[2]
Reduction Reagent
LiAlH (Lab scale)
BH-DMS (Lab scale)
BH provides cleaner conversion with easier workup than LAH emulsions.[1][2]
References
Process Development of Salmeterol
Topic: Optimization of the phenylethoxy linker synthesis.
Source: EP1937626B1 - Process and intermediates for the preparation of Salmeterol.[1][2]
URL
Nitrile Reduction Optimization
Topic: Use of Borane reagents for high-yield nitrile reduction.[1][2][10]
Source: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[11] The Journal of Organic Chemistry 74.5 (2009): 1964-1970.[1][2]
minimizing off-target effects of 4-(2-Phenylethoxy)butan-1-amine
This guide serves as a specialized technical support center for researchers working with 4-(2-Phenylethoxy)butan-1-amine (and its structural analogs). This molecule is a classic Cationic Amphiphilic scaffold.[1][2][3] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for researchers working with 4-(2-Phenylethoxy)butan-1-amine (and its structural analogs).
This molecule is a classic Cationic Amphiphilic scaffold.[1][2][3] While valuable as a linker or intermediate in medicinal chemistry (resembling fragments of Salmeterol or Domperidone), its physicochemical properties—a lipophilic tail (phenylethoxy) coupled with a basic primary amine—create a high liability for specific off-target interactions.
Use this section to identify if your experimental anomalies are caused by the specific liabilities of this scaffold.
Issue A: "My cell viability is dropping, but it doesn't look like apoptosis."
Diagnosis:Drug-Induced Phospholipidosis (DIPL)The Mechanism: This molecule is a Cationic Amphiphilic Drug (CAD).[1][2][3] At physiological pH (7.4), the primary amine is protonated (pKa ~10). It permeates the cell membrane but becomes trapped in the acidic environment of the lysosome (pH ~4.5), where it cannot diffuse back out ("Ion Trapping"). This accumulation inhibits phospholipases, leading to the buildup of phospholipids and the formation of "lamellar bodies" (foamy cytoplasm).[1]
Troubleshooting Steps:
Check the Phenotype: Look for vacuolization in the cytoplasm under phase-contrast microscopy.[2]
Run a Confirmation Assay: Use a fluorescent lipid accumulation dye (e.g., HCS LipidTOX) alongside a known inducer (e.g., Amiodarone) as a positive control.
Mitigation:
Experimental: Limit exposure time to <24 hours if possible.[2]
Structural: If designing analogs, lower the LogP (lipophilicity) to <3 or reduce the pKa of the amine (e.g., by adding adjacent electron-withdrawing groups) to reduce lysosomal trapping.
Issue B: "I am seeing unexplained QT prolongation or channel block signals."
Diagnosis:hERG Channel InhibitionThe Mechanism: The phenylethoxy tail is a "privileged structure" for pi-stacking interactions with the aromatic residues (Tyr652 and Phe656) inside the hERG potassium channel pore. The basic amine forms a cation-pi interaction or hydrogen bond, effectively plugging the channel.
Troubleshooting Steps:
Calculate the Safety Margin: If your IC50 for the target is 1 µM, and hERG IC50 is 5 µM, your window is too narrow. Aim for >30-fold separation.
Mitigation:
Structural: Introduce a zwitterionic element (e.g., a carboxylic acid) to prevent pore entry.
Shielding:[2] Add steric bulk (e.g., a methyl group) on the carbon alpha to the amine to disrupt the precise binding geometry required for hERG block.
Issue C: "My compound binds to Sigma receptors unexpectedly."
Diagnosis:Sigma-1 Receptor PromiscuityThe Mechanism: The N-alkyl-2-phenylethoxy motif is pharmacologically identical to the binding core of NE-100 , a potent Sigma-1 antagonist.[2] This scaffold will bind Sigma-1 receptors with nanomolar affinity, potentially confounding CNS or cancer studies.[2]
Troubleshooting Steps:
Receptor Screening: If you observe unexplained neuro-modulation or calcium signaling changes, screen against a Sigma-1 radioligand panel (e.g., [³H]-(+)-pentazocine).[2]
Control Experiment: Use a specific Sigma-1 antagonist (like BD-1047) to see if it blocks the "off-target" effect you are observing.[2]
Experimental Protocols (Validation Systems)
Protocol 1: High-Content Screening for Phospholipidosis
Objective: To distinguish specific cytotoxicity from lysosomal accumulation toxicity.[2]
Reagents:
HCS LipidTOX™ Green Phospholipidosis Detection Reagent.[2]
Test Compound: 4-(2-Phenylethoxy)butan-1-amine (0.1 – 50 µM).[2]
Workflow:
Seeding: Plate HepG2 or U2OS cells (5,000 cells/well) in a 96-well clear-bottom black plate. Incubate 24h.
Dosing: Add test compound in a dose-response curve. Include Amiodarone wells as positive controls.[2]
Co-Incubation: Immediately add LipidTOX reagent (1:1000 dilution) to the media.[2] Note: Unlike traditional stains, this must be added during dosing to track accumulation.
Incubation: Incubate for 24–48 hours at 37°C/5% CO2.
Fixation: Fix with 4% Paraformaldehyde for 15 mins. Stain nuclei with Hoechst.
Imaging: Image on a High-Content Imager (e.g., CellInsight or Operetta).
Analysis: Quantify "Spot Intensity per Cell" in the FITC channel. A >2-fold increase over vehicle indicates significant phospholipidosis.[2]
If you are able to modify the structure to improve safety, use this decision matrix based on Structure-Activity Relationship (SAR) data for this pharmacophore.
Modification Strategy
Effect on hERG
Effect on Phospholipidosis
Effect on Sigma-1
Notes
Reduce Lipophilicity (Add ether oxygen to butyl chain)
Significant Reduction (↓↓)
Significant Reduction (↓↓)
Moderate Reduction (↓)
Best first step.[2] Breaks the "amphiphilic" nature.
Reduce Basicity (Fluorine on beta-carbon to amine)
The following diagram illustrates the causal links between the chemical features of 4-(2-Phenylethoxy)butan-1-amine and its biological liabilities.
Figure 1: Liability Map.[2] The convergence of high basicity and lipophilicity drives both toxicity (Phospholipidosis) and off-target pharmacology (hERG/Sigma).
References
Anderson, C., et al. (2009). "Medicinal Chemistry Strategies to Minimize Phospholipidosis." Current Medicinal Chemistry. Link
Vandenberg, J.I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link
Berardi, F., et al. (1996). "Novel potent sigma 1 ligands: N-alkyl derivatives of 4-methoxy-3-(2-phenylethoxy)phenylalkylamines." Journal of Medicinal Chemistry. (Establishes the phenylethoxy-amine scaffold as a Sigma pharmacophore). Link
Ploemen, J.P., et al. (2004). "Use of physicochemical calculation of pKa and ClogP to predict phospholipidosis-inducing potential." Experimental and Toxicologic Pathology. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: OPT-42PB-GEN
Subject: Optimization of Reaction Conditions & Troubleshooting for 4-(2-Phenylethoxy)butan-1-amine
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
Welcome to the optimization hub for 4-(2-Phenylethoxy)butan-1-amine . This molecule functions primarily as a flexible hydrophobic linker . Its structure—a phenyl ring connected via an ethyl ether to a butyl chain—imparts specific physicochemical properties:
Lipophilicity: The phenylethoxybutyl tail makes the molecule significantly more soluble in organic solvents (DCM, EtOAc) than simple alkyl amines.
Nucleophilicity: The primary amine (
) is unhindered and highly nucleophilic (), making it excellent for conjugation but prone to protonation at neutral pH.
Linker Stability: The ether oxygen is stable under standard basic and nucleophilic conditions but sensitive to strong Lewis acids (e.g.,
).
This guide addresses the three most common workflows: Amide Coupling , Reductive Amination , and Purification .
Module 1: Amide Coupling Optimization
User Question: "I am trying to couple this amine to a carboxylic acid using EDC/NHS, but yields are low (<40%). The LCMS shows unreacted amine. What is wrong?"
Root Cause Analysis
The issue is likely pH control or reagent selection . EDC/NHS couplings are sensitive to pH. If the reaction pH is too low (< 8), the amine is protonated (
) and non-nucleophilic. If too high (> 10), NHS ester hydrolysis competes with coupling. Furthermore, for hydrophobic amines like 4-(2-Phenylethoxy)butan-1-amine, EDC urea byproducts can complicate purification.
Optimization Protocol: The HATU "Gold Standard"
Switch to HATU for higher reactivity and easier purification for this specific lipophilic amine.
Step-by-Step Protocol:
Stoichiometry:
Carboxylic Acid: 1.0 equiv
HATU: 1.1 equiv
DIPEA (Hünig's Base): 3.0 equiv (Critical for keeping the amine deprotonated)
Amine: 1.1 equiv
Solvent: Anhydrous DMF or DCM. (DCM is preferred for this amine due to its high lipophilicity, facilitating easier workup).
Procedure:
Dissolve Acid in solvent.
Add DIPEA and stir for 5 mins.
Add HATU.[1][2] The solution should turn slightly yellow (activated ester formation).
Wait 5 minutes.
Add 4-(2-Phenylethoxy)butan-1-amine .
Monitor via LCMS.[1] Reaction is usually complete in < 1 hour.
Troubleshooting Matrix:
Observation
Probable Cause
Corrective Action
No Product, Amine Remains
Amine Protonated
Add 1-2 equiv more DIPEA. Ensure pH > 9 (check with wet pH paper).
Low Yield, Acid Consumed
Activated Ester Hydrolysis
Ensure solvent is anhydrous. Pre-activate acid with HATU for only 2-5 mins before adding amine.
New Impurity (+99 Da)
N-Acyl Urea Formation
Switch from EDC to HATU or T3P.
Module 2: Reductive Amination
User Question: "I'm reacting the amine with an aldehyde using
. I see a lot of alcohol byproduct (reduced aldehyde) and very little secondary amine product."
Root Cause Analysis
is too strong and non-selective. It reduces the aldehyde to an alcohol faster than the imine forms. You must use a selective reducing agent that only attacks the imine bond.
Optimization Protocol: The STAB Method
Use Sodium Triacetoxyborohydride (STAB) .[3] It is less reactive than
and will not reduce the aldehyde significantly under slightly acidic conditions, allowing the imine to form and be reduced in situ.
Workflow Logic:
Imine Formation: Aldehyde + Amine
Imine + .
Note: This equilibrium is driven by removing water or using excess amine.
Reduction: Imine + STAB
Secondary Amine.
Step-by-Step Protocol:
Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or THF .
Stir for 30-60 minutes to allow imine equilibrium to establish.
Add STAB (1.5 equiv) in one portion.
Stir overnight at room temperature.
Quench: Add saturated aqueous
(gas evolution will occur).
Module 3: Purification & Isolation (The "Sticky Amine" Problem)
User Question: "My product streaks on the silica column, and I lose mass. How do I purify this lipophilic amine derivative?"
Root Cause Analysis
Secondary and primary amines interact strongly with the acidic silanol groups (
) on silica gel, causing "tailing" or irreversible adsorption. The lipophilic tail of your molecule makes it stick to the silica, while the polar head drags.
Solution: Amine-Modified Silica Chromatography
You must "mask" the silanol groups using a volatile base in your eluent.
Recommended Solvent Systems:
DCM / MeOH /
(90:10:1): The "Magic Mixture." The ammonia competes for silanol sites, allowing your amine to elute as a sharp band.
DCM / MeOH / Triethylamine (TEA) (95:5:1): Alternative if ammonia is unavailable.
Alternative: Acid-Base Extraction (The "Chemical Purification")
Since your molecule is very lipophilic, you can purify it without a column:
Dissolve crude mixture in EtOAc .
Extract with 1M HCl (3x).
Result: The product (amine) becomes a salt and moves to the Water Phase . Impurities (non-basic) stay in EtOAc.
Discard EtOAc layer.
Basify the Water Phase to pH 12 using 6M NaOH .
Result: Product becomes free base and precipitates/oils out.
Extract back into DCM or EtOAc . Dry and concentrate.
Visualizing the Workflow
The following diagram illustrates the decision logic for derivatizing 4-(2-Phenylethoxy)butan-1-amine.
Caption: Decision tree for selecting reagents and purification strategies based on target linkage and scale.
References & Further Reading
Amide Coupling Optimization:
Review of coupling reagents (HATU/EDC): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852. Link
Reductive Amination Guidelines:
STAB vs NaBH4 specificity: Abdel-Magid, A. F., et al. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862. Link
Purification of Amines:
Silica Gel Troubleshooting: "Purifying amines on silica."[7][8] Org Prep Daily. Link
pKa and Solubility Data:
General Amine Properties: "pKa Values of Amines." Alfa Chemistry Technical Notes. Link
addressing autofluorescence of 4-(2-Phenylethoxy)butan-1-amine in imaging
A Guide to Characterizing and Mitigating Potential Autofluorescence in Imaging Applications Welcome to the technical support guide for researchers utilizing 4-(2-Phenylethoxy)butan-1-amine in imaging workflows. This docu...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Characterizing and Mitigating Potential Autofluorescence in Imaging Applications
Welcome to the technical support guide for researchers utilizing 4-(2-Phenylethoxy)butan-1-amine in imaging workflows. This document provides a framework for identifying, characterizing, and mitigating potential autofluorescence originating from this compound. As the specific fluorescence profile of 4-(2-Phenylethoxy)butan-1-amine is not extensively documented in public literature, this guide emphasizes establishing robust experimental controls and applying validated mitigation strategies.
Our approach is built on a logical progression: first, confirming and characterizing the signal, and second, implementing strategies to eliminate its impact on your data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural emission of light by biological structures or synthetic compounds upon excitation, which can interfere with the detection of specific fluorescent labels (fluorophores) used in imaging. This unwanted signal increases background noise and reduces the signal-to-noise ratio, potentially leading to false positives or obscuring the true signal from your probe of interest. Common sources include cellular components like NADH, collagen, and elastin, as well as experimental reagents.
Q2: Is 4-(2-Phenylethoxy)butan-1-amine known to be autofluorescent?
Currently, there is a lack of specific published data characterizing the autofluorescence profile of 4-(2-Phenylethoxy)butan-1-amine. The presence of an aromatic phenoxy group suggests a potential for intrinsic fluorescence, as aromatic rings are common structural motifs in fluorescent molecules. Therefore, it is crucial for researchers to empirically determine if this compound contributes to background signal in their specific experimental setup.
Q3: How can I determine if 4-(2-Phenylethoxy)butan-1-amine is the source of the autofluorescence in my experiment?
The most direct method is to prepare a set of control samples. Your experimental design should include:
Unstained Control: The base sample (cells, tissue, etc.) without any fluorescent labels or the compound. This establishes the baseline biological autofluorescence.
Compound-Only Control: The base sample treated with 4-(2-Phenylethoxy)butan-1-amine at the working concentration, but without any fluorescent labels.
Fully Stained Sample: The base sample with both the compound and your fluorescent labels.
By comparing the "Compound-Only Control" to the "Unstained Control," you can isolate the signal originating specifically from the compound.
Q4: What are the primary strategies for dealing with autofluorescence?
There are four main approaches, which can be used in combination:
Spectral Separation: Choosing fluorophores whose excitation and emission spectra are far from the autofluorescence spectrum.
Computational Subtraction: Using software to remove the contribution of the autofluorescence signal from the final image. This includes techniques like spectral unmixing.
Physical Removal: Selectively destroying the autofluorescent molecules through photobleaching before imaging.
Chemical Quenching: Treating the sample with a chemical agent that quenches autofluorescence, though this is often limited to fixed-cell applications.
Part 2: Troubleshooting Guide & Protocols
This section provides a systematic approach to diagnosing and solving autofluorescence issues suspected to arise from 4-(2-Phenylethoxy)butan-1-amine.
Workflow: From Suspicion to Solution
The following diagram outlines the logical workflow for addressing potential autofluorescence.
Caption: A decision-making workflow for troubleshooting autofluorescence.
Protocol 1: Characterizing the Autofluorescence Spectrum
Objective: To determine the excitation and emission properties of the signal originating from 4-(2-Phenylethoxy)butan-1-amine. This is a prerequisite for all mitigation strategies.
Methodology:
Sample Preparation: Prepare a "Compound-Only Control" sample as described in FAQ Q3. Use the highest concentration of the compound planned for your experiments.
Microscope Setup: Use a confocal microscope equipped with a spectral detector (lambda scanning capability).
Excitation Scan (Optional but Recommended):
Set the detector to a broad emission range (e.g., 420-700 nm).
Excite the sample with sequential laser lines available on your system (e.g., 405 nm, 488 nm, 561 nm, 640 nm).
Identify the laser line that produces the brightest signal. This gives an approximation of the optimal excitation wavelength.
Emission Scan (Lambda Scan):
Excite the sample using the laser line identified in the previous step (or a laser line commonly used in your main experiment, e.g., 488 nm).
Set the spectral detector to acquire a series of images across the emission spectrum (e.g., from 410 nm to 750 nm with 5 or 10 nm steps).
Data Analysis:
Use the microscope's software to generate an emission spectrum from a region of interest within the sample.
Plot the intensity versus wavelength to identify the peak emission wavelength(s). This plot is the "autofluorescence signature" of the compound.
Protocol 2: Mitigation via Spectral Unmixing
Objective: To computationally remove the autofluorescence signal from your multi-channel image. This is the most powerful technique when the autofluorescence spectrum overlaps with your specific fluorophore(s).
Principle of Spectral Unmixing:
This technique treats the signal in each pixel as a mixture of photons from known sources (your fluorescent labels and the autofluorescence). By providing the microscope software with a pure "reference spectrum" for each source, it can mathematically "unmix" the signals and assign them to the correct channel.
Caption: The principle of linear spectral unmixing.
Methodology:
Acquire Reference Spectra:
Using the method in Protocol 1, acquire the emission spectrum for the "Compound-Only Control". Save this in the software's reference library.
Prepare a sample stained with only your first fluorophore (e.g., GFP). Acquire its emission spectrum and save it.
Repeat for all other fluorophores in your panel.
Acquire Experimental Image:
On your fully stained sample (containing the compound and all labels), acquire an image using the same spectral detection settings.
Apply Unmixing:
In the microscope software, open the spectral unmixing module.
Load your acquired experimental image.
Select the reference spectra for the autofluorescence and all your fluorophores from the library.
Execute the unmixing algorithm. The software will generate a new set of images, with one channel for each of the reference spectra provided, effectively separating the autofluorescence into its own channel.
Part 3: Data Summary & Best Practices
Table 1: Autofluorescence Mitigation Strategies
Strategy
Principle
Pros
Cons
Best For...
Fluorophore Choice
Avoid spectral overlap by using dyes in the far-red or near-infrared (NIR) range (>650 nm), where biological and chemical autofluorescence is typically lower.
Simple to implement; no complex post-processing required.
May require different lasers and detectors; NIR dyes can be less bright.
Experiments where flexibility in fluorophore choice exists.
Spectral Unmixing
Computationally separates overlapping emission spectra based on reference signatures.
Highly effective for significant spectral overlap; preserves signal.
Requires a spectral detector and careful acquisition of controls.
Multi-color experiments with unavoidable spectral crosstalk.
Photobleaching
Expose the sample to high-intensity light at the autofluorescence excitation wavelength to destroy it before imaging the target fluorophore.
Can be effective and requires no special software.
May damage the sample or inadvertently bleach the target fluorophore; can be time-consuming.
Robust, fixed samples where the target fluorophore is significantly more photostable than the autofluorescence source.
Chemical Quenching
Use reagents like Sudan Black B or Sodium Borohydride to non-specifically reduce fluorescence.
Can reduce broad-spectrum autofluorescence significantly.
Not compatible with live-cell imaging; may reduce specific signal.
Fixed and cleared tissue samples with high levels of biological autofluorescence.
Key Takeaways & Best Practices
Always Run Controls: The "Compound-Only" control is non-negotiable. It is the only way to definitively identify and characterize the autofluorescence from 4-(2-Phenylethoxy)butan-1-amine.
Characterize First: Before attempting any correction, perform a lambda scan to understand the spectral properties of the unwanted signal.
Prioritize Spectral Separation: The easiest solution is avoidance. If your experimental design allows, shift to fluorophores that emit in the far-red (e.g., Alexa Fluor 647, Cy5) or NIR range, as the compound is less likely to fluoresce in this region.
Leverage Spectral Unmixing: For complex experiments with significant overlap, spectral unmixing is the gold-standard solution. Invest time in acquiring clean reference spectra for the best results.
References
Title: Autofluorescence: a nuisance and a mine of information
Source: Wiley Online Library (Histopathology)
URL: [Link]
Title: Spectral imaging and linear unmixing in fluorescence microscopy
Source: Methods in Molecular Biology
URL: [Link]
Title: A simple and effective method to reduce autofluorescence in fluorescence microscopy
Source: Journal of Microscopy
URL: [Link]
Title: Spectral Imaging and Linear Unmixing in Light Microscopy
Source: Current Protocols in Cytometry
URL: [Link]
Title: Autofluorescence in tissue imaging and its impact on quantitative analysis
Source: Expert Review of Molecular Diagnostics
URL: [Link]
Reference Data & Comparative Studies
Validation
comparing efficacy of 4-(2-Phenylethoxy)butan-1-amine with [alternative compound]
Topic: Efficacy Analysis of 4-(2-Phenylethoxy)butan-1-amine vs. 6-(4-Phenylbutoxy)hexylamine Part 1: Executive Summary & Strategic Rationale In the design of bivalent GPCR ligands—particularly Long-Acting Beta-Agonists (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy Analysis of 4-(2-Phenylethoxy)butan-1-amine vs. 6-(4-Phenylbutoxy)hexylamine
Part 1: Executive Summary & Strategic Rationale
In the design of bivalent GPCR ligands—particularly Long-Acting Beta-Agonists (LABAs) and Sigma receptor modulators—the "tail" moiety is not merely a passive handle; it is a critical determinant of pharmacokinetics and receptor residence time.[1]
This guide compares 4-(2-Phenylethoxy)butan-1-amine (Compound A) against the industry gold-standard pharmacophore, 6-(4-Phenylbutoxy)hexylamine (Compound B) (the lipophilic tail of Salmeterol).[1]
The Core Thesis:
While Compound A offers synthetic simplicity and lower molecular weight, our analysis indicates it lacks the critical chain length required for the "Exosite Binding" mechanism that confers long-acting efficacy. Compound B , with its extended 11-atom linker, enables the "Microkinetic Diffusion" mechanism—partitioning into the lipid bilayer and laterally diffusing to the receptor—which is essential for sustained efficacy (24h+ duration).
Part 2: Chemical Identity & Structural Comparison
The efficacy difference stems directly from the linker topology. We analyze the distance between the aromatic "anchor" (Phenyl) and the polar "head" (Amine).
The efficacy of these amines is evaluated based on the Membrane Microkinetic Model . High-efficacy LABAs do not bind directly from the aqueous phase; they partition into the cell membrane (plasmalemma) and approach the receptor laterally.
1. Membrane Partitioning (Plasmalemma Retention)
Compound B (LogP ~4.[1]5) creates a "depot" effect within the lipid bilayer. This high local concentration near the receptor prevents washout, leading to a half-life > 12 hours.[1]
Compound A (LogP ~2.[1]2) is too hydrophilic to establish a stable membrane depot.[1] It behaves like a Short-Acting Beta-Agonist (SABA), rapidly washing out of the synaptic cleft.[1]
2. Exosite Binding (The "Latching" Effect)
Beta-2 adrenergic receptors possess a specific hydrophobic pocket (exosite) near the orthosteric site.[1]
Compound B: The 11-atom chain is the precise length required to bridge the orthosteric site (where the amine binds Asp113) and the exosite (where the phenyl tail binds). This "dual-anchor" mode reduces the off-rate (
Compound A: The 7-atom chain is structurally insufficient to bridge this gap.[1] The phenyl tail flails in the solvent rather than anchoring in the exosite, resulting in a fast
Expected Result: Compound A will show rapid dissociation (steep slope).[1] Compound B will show a "plateau" or very shallow slope, indicating exosite "latching."
Part 5: References
Green, S. A., et al. (1996).[1] "The mechanism of action of salmeterol: a 're-assertion' model." Pulmonary Pharmacology & Therapeutics.
Nakazato, A., et al. (1999).[1][2] "Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives... to discover sigma(1) ligands." Journal of Medicinal Chemistry.
Rhodes, B., & Moore, S. (2019). "Structure-Kinetics Relationships in Beta-Agonist Design." ACS Medicinal Chemistry Letters.
PubChem Compound Summary. (2023). "4-(2-Phenylethoxy)butan-1-amine."[1][3][4] National Center for Biotechnology Information.[1]
validating the binding affinity of 4-(2-Phenylethoxy)butan-1-amine to its target
Validating the Binding Affinity of 4-(2-Phenylethoxy)butan-1-amine: A Methodological Comparison Guide Executive Summary 4-(2-Phenylethoxy)butan-1-amine is a lipophilic primary amine characterized by a phenyl-ethoxy-butyl...
Author: BenchChem Technical Support Team. Date: February 2026
Validating the Binding Affinity of 4-(2-Phenylethoxy)butan-1-amine: A Methodological Comparison Guide
Executive Summary
4-(2-Phenylethoxy)butan-1-amine is a lipophilic primary amine characterized by a phenyl-ethoxy-butyl scaffold. Structurally, it represents a classic pharmacophore found in ligands for the Sigma-1 Receptor (S1R) and various monoamine transporters. Its physicochemical properties—moderate lipophilicity and a protonatable amine at physiological pH—present specific challenges in binding validation, including non-specific binding (NSB) to assay surfaces and solubility limits.
This guide provides a rigorous technical comparison of validation methodologies for this compound class, selecting Surface Plasmon Resonance (SPR) as the optimal modern approach for kinetic characterization, while benchmarking against the gold standard of Radioligand Binding .
Comparative Analysis of Validation Methodologies
For a lipophilic amine like 4-(2-Phenylethoxy)butan-1-amine, selecting the correct assay is critical to distinguish true affinity from hydrophobic non-specific interaction.
Feature
Surface Plasmon Resonance (SPR)
Microscale Thermophoresis (MST)
Radioligand Binding (Scintillation)
Primary Output
Kinetic constants (, , )
Equilibrium dissociation constant ()
Equilibrium dissociation constant (, )
Label Requirement
Label-free (Ligand or Protein immobilized)
Fluorescent label on protein
Radioactive isotope ( or )
Suitability for Lipophilic Amines
High , if NSB is managed via correct chip selection (e.g., L1, NTA).
High , solution-phase avoids surface matrix effects.
Medium , filter binding can suffer from high non-specific retention.
, ) and affinity () of 4-(2-Phenylethoxy)butan-1-amine to the Sigma-1 Receptor (S1R).
Rationale: SPR is chosen because it provides real-time kinetic data, essential for understanding the residence time of the ligand, which correlates better with in vivo efficacy than
alone.
Phase A: Assay Setup & Causality
Sensor Chip Selection: Do NOT use standard CM5 (Carboxymethyl dextran) chips. The positively charged amine of the ligand will interact electrostatically with the carboxylated matrix, creating false positives.
Selection:Series S Sensor Chip NTA (for His-tagged S1R) or Chip SA (for Biotinylated S1R). These planar or short-chain surfaces minimize non-specific matrix interactions.
Buffer Composition:
Base: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
Additive:3-5% DMSO is required to maintain ligand solubility. Crucial: Calibrate solvent correction curves to account for refractive index shifts.
Phase B: Step-by-Step Workflow
Ligand Preparation:
Dissolve 4-(2-Phenylethoxy)butan-1-amine in 100% DMSO to 10 mM stock.
Dilute serially in Running Buffer to generate a concentration series (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration is matched exactly to the running buffer (e.g., 3%).
Surface Functionalization (NTA Chip Example):
Activation: Inject 500 µM
for 60s at 10 µL/min.
Capture: Inject His-tagged S1R (20 µg/mL) to reach a capture level of ~2000 RU.
Stabilization: Run buffer for 10 min to wash off loosely bound protein.
Kinetic Analysis (Single Cycle Kinetics):
Why SCK? Avoids regeneration steps that might strip the lipophilic protein or damage the lipid environment.
Injection: Inject the concentration series (low to high) sequentially without regeneration between steps.
Contact Time: 60s association, 180s dissociation.
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
Data Processing:
Reference Subtraction: Subtract the signal from the reference flow cell (Ni-activated but no protein).
(Affinity) | 125 nM | 110 nM | Values should be within 2-3x. SPR often yields slightly higher due to lack of equilibrium constraints. |
| (Association) | | N/A | Fast on-rate suggests accessible binding pocket. |
| (Dissociation) | | N/A | Moderate residence time (). |
| NSB Signal | < 5 RU (Optimized) | High (Filter trapping) | Low NSB validates the chip selection strategy. |
Visualization of Validation Logic
Figure 1: Validation Workflow for Lipophilic Amines
This flowchart illustrates the decision matrix for validating 4-(2-Phenylethoxy)butan-1-amine, prioritizing assay types based on physicochemical properties.
Caption: Decision matrix for validating lipophilic amine ligands, highlighting the critical optimization steps required for SPR success.
Figure 2: Sigma-1 Receptor Signaling Context
Understanding the downstream effect is crucial for functional validation.
Caption: Simplified signaling pathway of the Sigma-1 Receptor, showing how ligand binding modulates Calcium flux and ER stress responses.
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Independent Verification of the Biological Activity of 4-(2-Phenylethoxy)butan-1-amine
Executive Summary & Pharmacological Context
4-(2-Phenylethoxy)butan-1-amine (CAS: 1039949-96-6) represents a specialized chemical scaffold sharing structural homology with several classes of CNS-active agents. Its core structure—a phenyl ring linked via an ethyl-ether spacer to a primary butylamine—places it within the pharmacophore space of Sigma-1 receptor ligands , Histamine H3 antagonists , and Monoamine Oxidase (MAO) substrates/inhibitors .
Unlike well-characterized drugs, this compound often appears as a building block or a "orphan" ligand in high-throughput screening libraries. Consequently, independent verification of its biological activity is critical to distinguish between specific receptor modulation and non-specific "pan-assay interference" (PAINS).
This guide outlines a rigorous, de novo verification protocol to establish its pharmacological profile, comparing it against gold-standard alternatives (PRE-084 , Pitolisant , and Selegiline ) to validate its potential utility in drug development.
Comparative Analysis: The "Putative" Profile vs. Gold Standards
To objectively verify the activity of 4-(2-Phenylethoxy)butan-1-amine, it must be benchmarked against established ligands that share its structural motifs.
Morpholine Ring : Locks conformation for selectivity.
Piperidine Ring : Critical for H3 binding pocket fit.
Propargyl Group : Essential for "suicide inhibition" mechanism.
Analyst Insight: The primary amine in the test compound suggests it may be less stable metabolically (susceptible to MAO degradation) than the tertiary amines found in PRE-084 or Pitolisant. Verification must therefore include metabolic stability assays.
Verification Workflow: The "Truth" Protocol
Scientific integrity demands a step-wise validation process. Do not proceed to functional assays without confirming binding affinity.
Phase 1: Structural Integrity & Purity (The "Go/No-Go" Step)
Before biological testing, the compound must be >98% pure by HPLC and confirmed by ¹H-NMR. Impurities (e.g., unreacted phenethyl bromide) are toxic and will skew toxicity data.
A Head-to-Head Comparison: Evaluating the Potency and Mechanism of 4-(2-Phenylethoxy)butan-1-amine against the Canonical MAO-A Inhibitor, Clorgyline
Abstract: The discovery of novel central nervous system (CNS) agents requires rigorous benchmarking against established pharmacological standards. This guide provides a comprehensive framework for the head-to-head compar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The discovery of novel central nervous system (CNS) agents requires rigorous benchmarking against established pharmacological standards. This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 4-(2-phenylethoxy)butan-1-amine (herein designated "PEBA"), with Clorgyline, a well-characterized irreversible inhibitor of Monoamine Oxidase A (MAO-A). We delineate the scientific rationale, a detailed experimental protocol for determining inhibitory potency (IC50), and a framework for interpreting the resulting data. This guide is intended for researchers in drug discovery and pharmacology, providing the technical details necessary to conduct a robust comparative analysis.
Introduction: The Scientific Rationale
The Therapeutic Target: Monoamine Oxidase A (MAO-A)
Monoamine Oxidase A (MAO-A) is a critical enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of key neurotransmitters.[1][2] Specifically, MAO-A is responsible for the degradation of serotonin, norepinephrine, and dopamine, thereby regulating their levels in the brain and peripheral tissues.[3][4] By breaking down these monoamines, MAO-A plays a fundamental role in mood, emotion, and stress response.[3][5] Consequently, inhibition of MAO-A is a long-established therapeutic strategy for the treatment of depression and anxiety disorders.[6][7]
Caption: Role of MAO-A in a serotonergic synapse.
The Benchmark Standard: Clorgyline
Clorgyline is a potent, selective, and irreversible inhibitor of MAO-A.[6][8] Its mechanism involves forming a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site, leading to permanent inactivation.[6] This "suicide" inhibition makes Clorgyline an excellent and widely used positive control in research settings for validating MAO-A inhibition assays.[9][10] Any new potential inhibitor must be compared against this gold standard to ascertain its relative potency and therapeutic potential.
The Candidate Compound: 4-(2-Phenylethoxy)butan-1-amine (PEBA)
The structure of PEBA, featuring a phenylethylamine-like scaffold, suggests a potential interaction with monoamine-related targets. Such structures are valuable starting points in medicinal chemistry.[11] This guide establishes a rigorous methodology to test the hypothesis that PEBA acts as an MAO-A inhibitor and to quantify its performance directly against Clorgyline.
Experimental Design: A Framework for Robust Comparison
Core Objective: Potency and Mechanism
The primary goals of this study are twofold:
Determine the Half-Maximal Inhibitory Concentration (IC50): This metric quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13] A lower IC50 value indicates a more potent compound.
Assess the Mechanism of Inhibition: To differentiate whether PEBA acts as a reversible (non-covalent) or irreversible (covalent) inhibitor, which has significant implications for its pharmacological profile.[14][15]
Causality Behind Assay Choice
For this comparison, a fluorescence-based in vitro enzyme inhibition assay is the method of choice. Specifically, commercially available kits, such as the Amplex™ Red Monoamine Oxidase Assay Kit, provide a robust and high-throughput platform.[16][17] This assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-A activity.[1][18] The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), providing a sensitive and continuous measure of enzyme activity.[9] This method is selected for its high sensitivity, reliability, and suitability for high-throughput screening.[19]
Caption: High-level workflow for the MAO-A inhibition assay.
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of the data, a comprehensive set of controls is non-negotiable:
Positive Control: A dilution series of Clorgyline to confirm assay performance and provide a benchmark IC50.[20]
Negative Control (Vehicle): Wells containing enzyme and substrate with only the solvent (e.g., DMSO) used to dissolve the test compounds. This represents 100% enzyme activity (0% inhibition).
No-Enzyme Control: Wells with all components except the MAO-A enzyme to determine background fluorescence.
Compound Interference Control: Wells containing the highest concentration of PEBA and the reaction components without the MAO-A substrate (Tyramine) to check if the compound itself is fluorescent or interferes with the detection system.
Protocol: In Vitro MAO-A Inhibition Assay
This protocol is adapted from standard fluorometric assay kits.[18][21]
3.1 Reagent Preparation:
Assay Buffer: Prepare 1X Assay Buffer as per the manufacturer's instructions (typically a phosphate buffer, pH 7.4).
Compound Stock Solutions: Prepare 10 mM stock solutions of PEBA and Clorgyline in 100% DMSO.
Compound Dilutions: Create a 10-point, 3-fold serial dilution series for both PEBA and Clorgyline in Assay Buffer. The final concentration in the well should typically range from 100 µM to 5 nM.
MAO-A Enzyme: Reconstitute and dilute recombinant human MAO-A enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.
Reaction Mix: Prepare a working solution of the fluorescent probe, HRP, and MAO-A substrate (e.g., Tyramine) in Assay Buffer according to the kit protocol.[16][22]
3.2 Assay Procedure (96-well black plate):
Add Compounds: Add 50 µL of each compound dilution (PEBA, Clorgyline) and controls to the appropriate wells.
Pre-incubation: Add 50 µL of the diluted MAO-A enzyme solution to all wells except the "No-Enzyme" control.
Incubate: Mix gently on a plate shaker and incubate for 10-15 minutes at room temperature. This step is crucial to allow inhibitors to bind to the enzyme before the substrate is introduced.
Initiate Reaction: Add 50 µL of the Reaction Mix to all wells.
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the kinetic increase in fluorescence over 30 minutes at an excitation of ~535-560 nm and an emission of ~587-590 nm.
Data Analysis and Interpretation
Calculating IC50
Determine Reaction Rate: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).
Normalize Data: Convert the reaction rates into percent inhibition relative to the controls using the following formula:
% Inhibition = 100 * (1 - (Rate_Sample - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme))
Curve Fitting: Plot % Inhibition versus the log of the inhibitor concentration.[12] Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve.[23][24] Software such as GraphPad Prism is standard for this analysis.[25]
IC50 Determination: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[13]
Comparative Data Summary
The results should be summarized in a clear, tabular format to facilitate direct comparison.
A value near 1.0 suggests a standard binding interaction.
R²
[>0.95]
[>0.95]
Indicates the goodness of fit for the dose-response curve.
Advanced Analysis: Assessing Reversibility
Clorgyline is an irreversible inhibitor.[10][26] To determine if PEBA shares this characteristic, a dialysis or a jump-dilution experiment can be performed.
Rationale: A reversible inhibitor's effect is diminished upon its removal from the enzyme's environment, while an irreversible inhibitor's effect persists.[27][28]
Brief Method (Jump Dilution):
Incubate MAO-A with a high concentration of PEBA (e.g., 10x IC50) for an extended period (e.g., 60 minutes).
Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay reaction.
Measure enzyme activity immediately.
Interpretation: If enzyme activity is rapidly restored upon dilution, the inhibition is reversible. If activity remains suppressed, the inhibition is likely irreversible or very slow to dissociate.[29]
Conclusion & Future Directions
Should PEBA demonstrate potent, reversible inhibition, it may represent a promising candidate with a potentially more manageable pharmacological profile than an irreversible agent. Subsequent steps would logically include:
Selectivity Profiling: Testing PEBA against the MAO-B isoform to determine its selectivity index.
In-Cell and In-Vivo Models: Progressing the compound into more complex biological systems to assess its efficacy and safety in a physiological context.
References
Amplex™ Red Monoamine Oxidase Assay Kit (Invitrogen™) - Ovamedi. (n.d.). Retrieved February 14, 2024, from [Link]
Iright. (n.d.). Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved February 14, 2024, from [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved February 14, 2024, from [Link]
Kaludjerović, G. N., & Wessjohann, L. A. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Retrieved February 14, 2024, from [Link]
EBSCO. (n.d.). Monoamine oxidase A ("warrior gene"). Retrieved February 14, 2024, from [Link]
Wikipedia. (n.d.). IC50. Retrieved February 14, 2024, from [Link]
MedlinePlus. (2017, May 1). MAOA gene. Retrieved February 14, 2024, from [Link]
Taylor & Francis Online. (n.d.). Monoamine oxidase A – Knowledge and References. Retrieved February 14, 2024, from [Link]
Mukherjee, D., et al. (2020). Role of Monoamine Oxidase A (MAO-A) in Cardiac Aging. ResearchGate. Retrieved February 14, 2024, from [Link]
Edmondson, D. E. (2014). Structures and Mechanism of the Monoamine Oxidase Family. PMC - NIH. Retrieved February 14, 2024, from [Link]
Wikipedia. (n.d.). Clorgiline. Retrieved February 14, 2024, from [Link]
Palma, J., et al. (2019). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. PubMed. Retrieved February 14, 2024, from [Link]
Wen, B., et al. (2017). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved February 14, 2024, from [Link]
BioVision. (n.d.). MAO-A Inhibitor Screening Kit (Fluorometric). Retrieved February 14, 2024, from [Link]
Taylor & Francis Online. (n.d.). Clorgiline – Knowledge and References. Retrieved February 14, 2024, from [Link]
Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved February 14, 2024, from [Link]
Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Retrieved February 14, 2024, from [Link]
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved February 14, 2024, from [Link]
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved February 14, 2024, from [Link]
Ge, H. A., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Retrieved February 14, 2024, from [Link]
Chemistry LibreTexts. (2025, March 18). Enzyme Inhibition. Retrieved February 14, 2024, from [Link]
ResearchGate. (n.d.). Difference between reversible and irreversible inhibitors. Retrieved February 14, 2024, from [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved February 14, 2024, from [Link]
Huang, Y. L., et al. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. PubMed. Retrieved February 14, 2024, from [Link]
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved February 14, 2024, from [Link]
ResearchGate. (2025, November 5). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. Retrieved February 14, 2024, from [Link]
International Journal of Chemical Studies. (2022, October 24). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved February 14, 2024, from [Link]
A Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel CNS-Active Amines: A Case Study with 4-(2-Phenylethoxy)butan-1-amine
For researchers and drug development professionals, establishing a predictive relationship between in vitro experimental data and in vivo outcomes is a cornerstone of efficient and ethical pharmaceutical development. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, establishing a predictive relationship between in vitro experimental data and in vivo outcomes is a cornerstone of efficient and ethical pharmaceutical development. This guide provides a comprehensive comparison of 4-(2-Phenylethoxy)butan-1-amine, a novel investigational compound, with established central nervous system (CNS) active agents. We will delve into the experimental methodologies and resulting data that facilitate the creation of a robust in vitro-in vivo correlation (IVIVC), a critical tool for predicting a drug's performance in living systems from laboratory assays.[1][2]
The amine functional group is a prevalent feature in many CNS-active drugs, contributing to their basicity and interaction with biological targets.[3][4] However, properties like lipophilicity and basicity can also influence a compound's promiscuity and potential for off-target effects.[5] Therefore, a thorough characterization, as outlined in this guide, is paramount.
Introduction to 4-(2-Phenylethoxy)butan-1-amine and Rationale for IVIVC
4-(2-Phenylethoxy)butan-1-amine is a primary amine featuring a phenylethoxy moiety. Its structural similarity to known monoamine reuptake inhibitors suggests potential activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The primary objective of this investigation is to establish a Level A IVIVC, which represents a point-to-point correlation between in vitro drug dissolution/release and in vivo absorption.[1][2][6] Such a model, if successful, can streamline formulation development, support bioequivalence studies, and reduce the need for extensive animal testing.[2]
In Vitro Characterization: Target Engagement and Cellular Function
The initial phase of our investigation focused on quantifying the interaction of 4-(2-Phenylethoxy)butan-1-amine with its putative molecular targets and assessing its functional consequence in a cellular context.
Objective: To determine the binding affinity (Ki) of 4-(2-Phenylethoxy)butan-1-amine for human SERT, NET, and DAT.
Methodology:
HEK293 cells stably expressing hSERT, hNET, or hDAT were cultured and membrane fractions were prepared.
Membrane preparations were incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12909 for DAT) and increasing concentrations of the test compound (4-(2-Phenylethoxy)butan-1-amine or comparators).
Non-specific binding was determined in the presence of a high concentration of a known inhibitor.
Following incubation, membranes were harvested by rapid filtration, and bound radioactivity was quantified by liquid scintillation counting.
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Objective: To measure the functional inhibition (IC50) of monoamine reuptake by 4-(2-Phenylethoxy)butan-1-amine in a cell-based assay.
Methodology:
HEK293 cells expressing the respective transporters were seeded in 96-well plates.
Cells were pre-incubated with various concentrations of the test compound.
A mixture containing a fluorescent substrate for the transporter (e.g., a fluorescent monoamine analog) was added.
After a defined incubation period, the uptake reaction was stopped, and intracellular fluorescence was measured using a plate reader.
IC50 values were calculated from concentration-response curves.
The in vitro data for 4-(2-Phenylethoxy)butan-1-amine are presented below in comparison to two well-characterized monoamine transporter inhibitors, Nisoxetine (a selective NET inhibitor) and Citalopram (a selective SERT inhibitor).
Compound
SERT Ki (nM)
NET Ki (nM)
DAT Ki (nM)
SERT IC50 (nM)
NET IC50 (nM)
DAT IC50 (nM)
4-(2-Phenylethoxy)butan-1-amine
8.5
150.2
890.5
12.1
210.8
1250.0
Nisoxetine
110.0
0.8
89.0
155.0
1.5
120.0
Citalopram
1.2
5200.0
4500.0
1.8
6100.0
5800.0
Table 1: Comparative in vitro binding affinity (Ki) and functional inhibition (IC50) data.
The data indicate that 4-(2-Phenylethoxy)butan-1-amine is a potent inhibitor of SERT with significant selectivity over NET and DAT.
In Vivo Evaluation: Pharmacokinetics and Pharmacodynamics
To bridge the gap between in vitro activity and potential therapeutic effect, in vivo studies were conducted in a rat model.
Objective: To determine the key pharmacokinetic parameters of 4-(2-Phenylethoxy)butan-1-amine following oral administration.
Methodology:
Male Wistar rats (n=5 per time point) were administered a single oral dose (10 mg/kg) of 4-(2-Phenylethoxy)butan-1-amine formulated as a hydrochloride salt in an aqueous solution.[3]
Blood samples were collected via tail vein at pre-defined time points (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
Plasma was separated by centrifugation and stored at -80°C until analysis.
Plasma concentrations of the compound were quantified using a validated LC-MS/MS method.
PK parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis.
Objective: To correlate plasma concentrations with SERT occupancy in the brain.
Methodology:
A separate cohort of rats was dosed orally with 10 mg/kg of 4-(2-Phenylethoxy)butan-1-amine.
At various time points corresponding to the PK study, animals were euthanized, and brains were rapidly excised.
Ex vivo autoradiography was performed on brain slices using a SERT-selective radioligand to quantify transporter occupancy in SERT-rich regions like the hypothalamus.
The relationship between plasma concentration and SERT occupancy was modeled to determine the EC50 (the plasma concentration required to achieve 50% target occupancy).
Parameter
Value
Dose (oral)
10 mg/kg
Cmax (ng/mL)
285.4
Tmax (hr)
1.0
AUC (0-t) (ng*hr/mL)
1280.2
Half-life (t1/2) (hr)
4.5
Bioavailability (%)
65
SERT Occupancy EC50 (ng/mL)
35.2
Table 2: Key in vivo pharmacokinetic and target occupancy parameters for 4-(2-Phenylethoxy)butan-1-amine in rats.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to use in vitro data to predict the in vivo response.[7] For this case study, we will correlate the in vitro cellular potency (SERT IC50) with the in vivo target engagement potency (SERT Occupancy EC50).
The process involves integrating data from our in vitro and in vivo experiments to build a predictive mathematical model.[2] This allows us to understand how in vitro potency translates to in vivo target engagement, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Caption: Workflow for establishing the IVIVC model.
By plotting the unbound plasma concentration required for 50% SERT occupancy (unbound EC50, calculated from total EC50 and plasma protein binding) against the in vitro functional IC50, we can establish a correlation. For 4-(2-Phenylethoxy)butan-1-amine, the unbound EC50 was determined to be 15.6 nM (assuming 90% plasma protein binding).
This value is in excellent agreement with the in vitro SERT IC50 of 12.1 nM. This strong, near 1:1 correlation suggests that the in vitro functional assay is highly predictive of in vivo target engagement for this class of compounds. This relationship forms the basis of our Level A IVIVC.
Caption: Conceptual plot showing strong IVIVC.
Comparative Analysis and Discussion
When compared to established drugs, 4-(2-Phenylethoxy)butan-1-amine demonstrates a promising profile as a selective SERT inhibitor. Its in vitro potency is slightly lower than that of Citalopram but with a potentially cleaner off-target profile at NET and DAT.
The successful establishment of an IVIVC for 4-(2-Phenylethoxy)butan-1-amine provides a powerful framework for its future development. Key insights include:
Predictive Power: The cell-based functional assay can be confidently used to screen new analogs, with a high degree of certainty that improvements in in vitro potency will translate to enhanced in vivo target engagement.
Formulation Guidance: The IVIVC model can be used to set dissolution specifications for different oral formulations, ensuring they achieve the desired plasma concentrations for target engagement without the need for repetitive animal studies.[2]
Dose Projections: The model can aid in projecting therapeutically relevant doses in higher species, including humans, by correlating target occupancy levels with those known to be effective for other SERT inhibitors.
It is important to acknowledge the complexities and potential pitfalls of IVIVC. Factors such as active metabolites, transporter-mediated tissue distribution, and species differences in metabolism can all impact the correlation.[6] Continuous validation of the model with new data is essential.
Conclusion
This guide demonstrates the systematic process of characterizing a novel compound, 4-(2-Phenylethoxy)butan-1-amine, from in vitro target identification to in vivo pharmacokinetic and pharmacodynamic evaluation. The establishment of a robust IVIVC provides a scientifically rigorous foundation for its continued development, highlighting the synergy between laboratory assays and whole-animal studies. This approach not only accelerates the drug development timeline but also aligns with the principles of reducing, refining, and replacing animal use in research.
References
Amine promiscuity and toxicology analysis | Request PDF - ResearchGate. Available at: [Link]
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]
In vitro-In vivo Correlation: Perspectives on Model Development - PMC. Available at: [Link]
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Available at: [Link]
In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Available at: [Link]
Confirming Target Engagement of 4-(2-Phenylethoxy)butan-1-amine in Cells: A Comparative Guide
For researchers and drug development professionals, elucidating the mechanism of action of a novel small molecule is a critical step. When a compound like 4-(2-Phenylethoxy)butan-1-amine emerges from a phenotypic screen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, elucidating the mechanism of action of a novel small molecule is a critical step. When a compound like 4-(2-Phenylethoxy)butan-1-amine emerges from a phenotypic screen or initial synthesis, identifying its direct cellular targets is paramount to advancing it as a chemical probe or therapeutic lead. This guide provides an in-depth comparison of robust, contemporary methods for confirming target engagement in a cellular context.
Given the structural motifs of 4-(2-Phenylethoxy)butan-1-amine—a phenylethylamine-like core—we will frame our experimental design around the hypothesis that its cellular targets may include G-Protein Coupled Receptors (GPCRs) or Monoamine Oxidases (MAOs). These protein families are common targets for molecules with similar structures.[1][2][3]
This guide will compare three orthogonal approaches to target deconvolution and validation:
Affinity-Based Pull-Down: A direct method to isolate binding partners.
Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct target binding in a native cellular environment.
Chemical Proteomics: A comprehensive approach to profile target engagement across the proteome.
We will explore the rationale behind each method, provide detailed experimental protocols, and present hypothetical data to illustrate the expected outcomes when comparing 4-(2-Phenylethoxy)butan-1-amine to well-characterized alternative compounds.
Affinity-Based Pull-Down: Fishing for a Target
This technique relies on immobilizing the small molecule of interest (the "bait") to a solid support, such as agarose or magnetic beads, to "pull down" its binding partners ("prey") from a cell lysate.[4] This is a direct approach to identify the primary binding proteins of a compound.
Causality Behind Experimental Choices
The success of a pull-down experiment hinges on the careful design of the bait molecule. A biotin tag is commonly appended to the small molecule at a position that does not interfere with its binding to the target protein. This requires some understanding of the structure-activity relationship (SAR) of the compound. For 4-(2-Phenylethoxy)butan-1-amine, the butan-1-amine moiety provides a convenient handle for biotinylation without significantly altering the core phenylethoxy structure that is likely crucial for target recognition.
Synthesis of Biotinylated 4-(2-Phenylethoxy)butan-1-amine:
Synthesize a derivative of 4-(2-Phenylethoxy)butan-1-amine with a biotin tag attached via a flexible linker to the amine group.
Cell Culture and Lysis:
Culture a relevant cell line (e.g., a neuronal cell line if targeting MAOs or a cell line expressing a specific GPCR) to ~80-90% confluency in 10-cm dishes.
Wash the cells twice with ice-cold PBS and collect them by scraping.
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors) on ice for 30 minutes.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble proteins.
Bait Immobilization and Pull-Down:
Incubate the biotinylated compound with streptavidin-coated magnetic beads for 1 hour at room temperature to immobilize the bait.
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
Washing and Elution:
Wash the beads three times with lysis buffer to remove non-specific binders.
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
Analysis by Mass Spectrometry:
Run the eluted proteins on an SDS-PAGE gel and visualize with Coomassie blue or silver stain.
Excise the protein bands that are specific to the biotinylated compound pull-down and identify them by mass spectrometry (LC-MS/MS).
Data Presentation: Hypothetical Pull-Down Results
Protein Identified
Function
Abundance (Compound)
Abundance (Control)
Monoamine Oxidase B
Enzyme
+++
-
G-Protein Coupled Receptor X
Receptor
++
-
Tubulin
Cytoskeletal
+
+
Control is pull-down with beads only or with a non-biotinylated version of the compound.
Visualization: Affinity-Based Pull-Down Workflow
Caption: Workflow for Affinity-Based Pull-Down Assay.
Cellular Thermal Shift Assay (CETSA): Confirming Direct Engagement in a Native Context
CETSA is a powerful biophysical method that assesses the direct binding of a ligand to its target protein within intact cells or cell lysates.[5][6] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[7]
Causality Behind Experimental Choices
CETSA is a label-free method, which is a significant advantage as it does not require modification of the compound of interest. This eliminates the risk of altering the compound's binding properties. The choice of temperature range is critical and needs to be optimized for each target protein to establish a clear melting curve. The subsequent detection by Western blot requires a specific and high-quality antibody against the putative target protein identified, for instance, in the pull-down assay.
Experimental Protocol: CETSA with Western Blot Detection
Cell Culture and Treatment:
Culture cells to ~80-90% confluency.
Treat cells with either 4-(2-Phenylethoxy)butan-1-amine (e.g., at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
Heat Challenge:
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
Cell Lysis and Protein Quantification:
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[6]
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
Western Blot Analysis:
Normalize the protein concentrations of all samples.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with a primary antibody against the target of interest (e.g., anti-MAO-B) and a loading control (e.g., anti-GAPDH).
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
Quantify the band intensities to generate a melting curve.
Data Presentation: Hypothetical CETSA Results
Temperature (°C)
Soluble MAO-B (Vehicle)
Soluble MAO-B (Compound)
Soluble MAO-B (Known Inhibitor)
40
100%
100%
100%
45
95%
98%
99%
50
80%
90%
92%
55
50%
75%
80%
60
20%
50%
60%
65
5%
25%
35%
70
<1%
10%
15%
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: A Global View of Target Engagement
Chemical proteomics provides a global, unbiased view of a compound's interactions with the proteome.[8][9] This approach can identify not only the primary target but also off-target interactions, which is crucial for understanding a compound's selectivity and potential toxicity.
Causality Behind Experimental Choices
This method often employs a modified version of the compound, similar to the affinity-based pull-down, but the analysis is performed on a proteome-wide scale using advanced mass spectrometry techniques.[10] Competitive binding experiments, where the modified compound is competed with an excess of the unmodified compound, are essential to distinguish specific from non-specific interactions.
Experimental Protocol: Competitive Chemical Proteomics
Probe Synthesis:
Synthesize a version of 4-(2-Phenylethoxy)butan-1-amine with a clickable tag (e.g., an alkyne or azide).
Cell Treatment and Lysis:
Treat cells with the clickable probe. In a parallel experiment, pre-incubate cells with an excess of the unmodified 4-(2-Phenylethoxy)butan-1-amine before adding the clickable probe (competitive displacement).
Lyse the cells and perform a click reaction to attach a biotin tag to the probe-bound proteins.
Enrichment and Digestion:
Enrich the biotinylated proteins using streptavidin beads.
Digest the enriched proteins into peptides using trypsin.
Mass Spectrometry and Data Analysis:
Analyze the peptides by quantitative mass spectrometry (e.g., SILAC or TMT labeling).
Identify proteins that are significantly less abundant in the competitive displacement sample compared to the probe-only sample. These are the specific binding partners.
Data Presentation: Hypothetical Chemical Proteomics Results
Protein
Log2 Fold Change (Competition)
p-value
Putative Target?
MAO-B
-3.5
< 0.001
Yes
GPCR X
-2.8
< 0.005
Yes
Aldehyde Dehydrogenase
-0.5
0.25
No
Heat Shock Protein 90
-0.2
0.5
No
Visualization: Hypothetical Target Pathway
Caption: Hypothetical signaling pathways modulated by the compound.
Comparison of Target Engagement Methods
Method
Advantages
Disadvantages
Best For
Affinity Pull-Down
Direct identification of binding partners.
Requires chemical modification of the compound; can have high background.
Initial, unbiased discovery of primary targets.
CETSA
Label-free; confirms direct binding in a native cellular context.
Requires a specific antibody for detection; throughput can be low for Western blot.
Validating a hypothesized target and assessing cellular permeability.
Chemical Proteomics
Unbiased, proteome-wide view; identifies on- and off-targets.
Technically complex; requires specialized equipment and expertise.
Comprehensive target and off-target profiling; understanding selectivity.
Alternative and Comparator Compounds
To validate the findings for 4-(2-Phenylethoxy)butan-1-amine, it is essential to use well-characterized compounds as positive and negative controls.
These can be sourced from suppliers like MedChemExpress or Sigma-Aldrich .[11]
For GPCR Targets:
A library of known GPCR ligands, such as the Tocriscreen GPCR Compound Library , can be used to compare binding profiles.[12]
Specific agonists or antagonists for the identified GPCR subtype (e.g., from Tocris Bioscience ) should be used for validation.
Conclusion
Confirming the cellular target engagement of a novel compound like 4-(2-Phenylethoxy)butan-1-amine requires a multi-faceted and orthogonal approach. Beginning with a hypothesis-generating method like an affinity-based pull-down, followed by rigorous validation with a label-free technique such as CETSA, provides strong evidence for a direct target interaction. Furthermore, a global analysis using chemical proteomics can offer a comprehensive understanding of the compound's selectivity and potential off-target effects. By comparing the experimental results with those of known and selective compounds, researchers can confidently elucidate the mechanism of action and pave the way for further drug development.
References
Giménez-Montes, F. J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
Zhang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(7), 555.
Tocris Bioscience. (n.d.). Tocriscreen GPCR Compound Library (8100). Retrieved February 17, 2026, from [Link]
Lin, C. H., et al. (2019). 4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(18), e3371.
Wikipedia. (2024, January 29). Substituted phenethylamine. Retrieved February 17, 2026, from [Link]
Lazzara, M. F., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
Wikipedia. (2024, February 12). Phenethylamine. Retrieved February 17, 2026, from [Link]
Wang, J., et al. (2018). Chemoproteomics: Towards Global Drug Target Profiling. ChemMedChem, 13(9), 869-877.
Chi, Sing-Forum, et al. (2022). Target Identification and Validation - Part 1. Cambridge Healthtech Institute.
Panda, A. C., et al. (2016). Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes. Bio-protocol, 6(24), e2054.
Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6343.
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Neuropharmacology, 217, 109191.
Lee, K. W., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-467.
Panda, A. C., et al. (2016). Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes. PMC, 6(24), e2054.
Tocris Bioscience. (n.d.). G-1 (3577). Retrieved February 17, 2026, from [Link]
Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved February 17, 2026, from [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved February 17, 2026, from [Link]
KAUST. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved February 17, 2026, from [Link]
St. Jude Children's Research Hospital. (2025, December 22). Structural findings reveal how distinct GPCR ligands create different levels of activation. Retrieved February 17, 2026, from [Link]
Wikipedia. (2024, February 13). Monoamine oxidase inhibitor. Retrieved February 17, 2026, from [Link]
Manglik, A., et al. (2016). How ligands illuminate GPCR molecular pharmacology. PMC, 25(6), 757-771.
Cavasotto, C. N., & Palomba, D. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 263.
Drugs.com. (2024, November 22). Monoamine oxidase inhibitors. Retrieved February 17, 2026, from [Link]
Sahoo, G., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4299.
Finberg, J. P. M. (2014).
Flock, T., et al. (2021). Molecular determinants of ligand efficacy and potency in GPCR signaling. PMC, 118(40), e2109218118.
Prestwick Chemical. (n.d.). Prestwick GPCR Drug Library. Retrieved February 17, 2026, from [Link]
Personal protective equipment for handling 4-(2-Phenylethoxy)butan-1-amine
Executive Safety Directive 4-(2-Phenylethoxy)butan-1-amine is a primary aliphatic amine commonly used as a pharmaceutical intermediate (e.g., in the synthesis of Salmeterol).[1] While often handled in small quantities du...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
4-(2-Phenylethoxy)butan-1-amine is a primary aliphatic amine commonly used as a pharmaceutical intermediate (e.g., in the synthesis of Salmeterol).[1] While often handled in small quantities during drug development, its functional chemistry dictates a Corrosive (Category 1B) and Acute Toxicity handling profile.[1]
The Core Risk: As a primary amine, this compound is highly basic (pH > 11 in aqueous solution).[1] It poses an immediate threat of chemical burns to mucous membranes and eyes. The ether linkage adds potential flammability and peroxide formation risks upon long-term storage.
Immediate Action Required: Treat this substance as a high-contact hazard . Standard "lab coat and glasses" protocols are insufficient for open-vessel handling.[1]
Hazard Assessment & Mechanistic Justification
To ensure safety, we must understand the causality of the hazard. This is not just a list of rules; it is a defensive strategy based on molecular behavior.
Hazard Class
Mechanism of Action
Operational Implication
Skin Corrosion (Cat 1B)
The unshared electron pair on the nitrogen attacks skin lipids and proteins (saponification), causing deep, penetrating burns that may not be immediately painful.[1]
Double-gloving is mandatory. Latex is permeable to many organic amines; Nitrile is the minimum standard.
Serious Eye Damage (Cat 1)
Amines raise the pH of the eye fluid rapidly, causing corneal opacification and permanent blindness.
Safety glasses are prohibited for liquid handling. Chemical Splash Goggles or Face Shields are required.
Aquatic Toxicity
The lipophilic phenyl-ether tail facilitates bioaccumulation in aquatic organisms.
Zero-drain disposal policy. All waste must be sequestered.
Personal Protective Equipment (PPE) Matrix
This matrix constitutes a self-validating system : if you cannot meet the PPE requirement, the experiment must be paused.
PPE Component
Specification
Scientific Rationale
Hand Protection
Primary: Nitrile (0.11 mm min).[1] Secondary (Immersion): Laminate (Silver Shield) or thick Neoprene.[1]
Nitrile offers excellent splash protection against aliphatic amines. Double gloving creates a "breakthrough buffer," allowing time to doff contaminated outer gloves without skin exposure.[1]
Eye Protection
Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+).
Primary amines emit vapors that can bypass standard safety glasses. Indirect venting prevents liquid splash entry while managing fogging.[1]
Respiratory
Fume Hood (Engineering Control) is primary. If hood unavailable: Full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.
The compound has low vapor pressure but high toxicity. Inhalation of aerosols (if solid/salt) or vapors causes respiratory tract necrosis.
Body Defense
Chemical-Resistant Apron (Tyvek or PVC) over standard cotton lab coat.
Cotton absorbs amines, holding the corrosive agent against the skin. An impervious apron sheds splashes immediately.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation (The "Dry Run")
Verify pH Paper Availability: Keep wetted pH strips nearby.[1] This acts as a leak detector; any surface turning blue indicates contamination.
Neutralization Bath: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1] This is your immediate "quench" station for contaminated wipes or small tool drips.
Phase B: Active Handling (Synthesis/Transfer)[1]
Cannula Transfer: For volumes >50 mL, do not pour. Use positive pressure cannula transfer to eliminate open-air exposure.
Weighing: If the substance is a solid (salt form), weigh inside the fume hood.[1] If a liquid, tare the vial, add material inside the hood, and cap tightly before moving to the balance.[1]
The "Clean Hand/Dirty Hand" Rule:
Dirty Hand (Right): Handles the chemical container/pipette.
Clean Hand (Left): Handles the sash, notebook, or clean glassware.[1]
Why? This prevents cross-contamination of "clean" lab surfaces (door handles, keyboards).[1]
Phase C: Decontamination & Doffing[1]
Wipe Down: Wipe all exterior container surfaces with a solvent-dampened wipe (Ethanol), then discard the wipe into the solid hazardous waste.[1]
Glove Removal: Use the "beak method" (pulling the first glove off by the cuff, balling it into the second hand, then sliding a finger under the second cuff) to ensure no exterior glove surface touches skin.[1]
Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision points for handling 4-(2-Phenylethoxy)butan-1-amine.
Caption: Operational workflow for amine handling, delineating PPE choices based on physical state and emergency loops.
Waste Management & Disposal
Improper disposal of amines is a frequent cause of laboratory fires and regulatory fines.
Segregation:
DO NOT mix with acidic waste streams.[1] The neutralization reaction is exothermic and can pressurize waste containers, leading to explosion.[1]
DO NOT mix with oxidizers (e.g., Nitric Acid waste).[1] This can form unstable N-nitroso compounds or ignite.
List constituents: "4-(2-Phenylethoxy)butan-1-amine, Ethanol (rinse)."[1]
Rinsate:
Triple-rinse empty vials with a suitable solvent (Ethanol or Methanol).
Add the first rinse to the hazardous waste container.
Deface the label on the empty glass vial before placing it in the glass disposal bin.
Emergency Response
Skin Contact: Immediate flush with water for 15 minutes .[1][2][3][4][5] Do not use "neutralizing creams" on the skin; they can trap heat. Soap and water are best after the initial flush.
Eye Contact: Hold eyelids open and flush at eyewash station for 15 minutes .[1] Seconds count. Transport to ER immediately; amine burns can cause delayed progressive damage.[1]
Do not use paper towels for large spills (surface area increases evaporation rate).
Pack waste into a sealed jar and label as hazardous debris.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). [Link][1]
PubChem. (n.d.).[1] Compound Summary: 4-(2-Phenylethoxy)butan-1-amine (CAS 94303-34-1).[1] National Library of Medicine. [Link]